1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Description
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,15,16) |
InChI Key |
NTLONFCJXBEVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic analysis (NMR, IR, Mass Spec) of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Executive Summary
The structural elucidation of heterocyclic ureas requires a rigorous, multi-modal analytical approach. This whitepaper provides an in-depth technical guide for the spectroscopic characterization of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (C₁₁H₁₂N₄OS). Designed for drug development professionals and analytical chemists, this guide details the causality behind spectral phenomena, establishes self-validating experimental protocols, and maps the exact molecular architecture using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (ESI-HRMS).
Molecular Architecture & Analytical Strategy
The target molecule features a central urea bridge flanked by a lipophilic phenyl ring and an electron-deficient 1,3,4-thiadiazole heterocycle substituted with an ethyl group[1]. This unique arrangement imparts strong hydrogen-bonding capabilities and distinct electronic push-pull dynamics across the urea linkage. To confidently validate this structure, we employ an orthogonal analytical workflow where each spectroscopic technique cross-verifies the findings of the others.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
High-Fidelity Experimental Protocols
To ensure absolute trustworthiness, every protocol must operate as a self-validating system. The following methodologies embed internal controls and system suitability checks directly into the workflow.
Protocol A: NMR Acquisition (1H and 13C)
-
Step 1: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous DMSO-d₆ is specifically chosen to prevent the rapid chemical exchange of the labile urea N-H protons with water, which would otherwise broaden or erase their signals[2].
-
Step 2: Add Tetramethylsilane (TMS, 0.05% v/v) as an internal reference.
-
Step 3: Tune and match the NMR probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies.
-
Self-Validation Checkpoint: Before acquiring the full spectrum, verify that the TMS signal is a sharp singlet at exactly δ 0.00 ppm with a Line Width at Half Height (LWHH) of <1.0 Hz. If LWHH > 1.0 Hz, the magnetic field is inhomogeneous; re-shim the Z-axis to prevent artifactual peak broadening.
Protocol B: FT-IR Acquisition (ATR Mode)
-
Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Step 2: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) to map atmospheric CO₂ and H₂O.
-
Step 3: Apply 2-3 mg of the solid powder to the crystal and compress it evenly with the anvil.
-
Self-Validation Checkpoint: Inspect the baseline noise in the 2000–2200 cm⁻¹ region (a typical "quiet zone" for organic molecules). If the noise exceeds 2% transmittance, clean the crystal and re-acquire the background to prevent the misinterpretation of artifactual peaks[3].
Protocol C: ESI-HRMS Acquisition
-
Step 1: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.
-
Step 2: Infuse the sample into the Electrospray Ionization (ESI) source at a flow rate of 10 µL/min.
-
Self-Validation Checkpoint: Co-infuse a standard tuning mix (e.g., sodium formate clusters) and monitor the reference masses. The mass error must remain <5 ppm. If drift is detected, the system must undergo an automated mass calibration before sample acquisition to ensure exact mass reliability[4].
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra provide a definitive map of the molecule's atomic connectivity. The ethyl group presents a classic first-order aliphatic spin system (A₂X₃), yielding a triplet and a quartet.
Causality in Chemical Shifts: The most diagnostic features are the urea N-H protons. These protons are highly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the adjacent thiadiazole and phenyl rings, compounded by extensive intermolecular hydrogen bonding in the solvent[2]. The N-H proton adjacent to the thiadiazole ring (~11.0 ppm) is significantly more deshielded than the phenyl-adjacent N-H (~9.5 ppm). This is caused by the powerful inductive effect of the heteroaromatic 1,3,4-thiadiazole system, which depletes electron density from the nitrogen, heavily exposing the proton to the external magnetic field[5].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
| Structural Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 1.30 | Triplet (3H, J = 7.5 Hz) | 13.5 |
| Ethyl -CH₂- | 2.95 | Quartet (2H, J = 7.5 Hz) | 24.0 |
| Phenyl Ring | 7.05 – 7.55 | Multiplet (5H) | 118.0 – 129.5 (Ar-C), 138.5 (Ipso) |
| Urea C=O | - | - | 153.5 |
| Thiadiazole C2 & C5 | - | - | 158.0 (C2), 165.2 (C5) |
| Phenyl-NH | 9.45 | Broad Singlet (1H) | - |
| Thiadiazole-NH | 11.05 | Broad Singlet (1H) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides critical insights into the functional groups and the hydrogen-bonding network of the solid-state molecule.
Causality in Vibrational Modes: The N-H stretching vibrations appear as a broadened band in the 3200–3400 cm⁻¹ region, which is a direct physical manifestation of extensive intermolecular hydrogen bonding[4]. Furthermore, the C=O stretch (Amide I) is observed at a lower frequency (~1680 cm⁻¹) than a standard isolated ketone (~1715 cm⁻¹). This causal shift is driven by the resonance delocalization of the two adjacent nitrogen lone pairs into the carbonyl pi-system, which increases single-bond character and weakens the C=O stretching force constant[5]. The 1,3,4-thiadiazole ring contributes a sharp, diagnostic C=N stretching vibration around 1550 cm⁻¹[3].
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Shape | Structural Correlation |
| 3200 – 3350 | N-H Stretch | Medium, Broad | Urea nitrogens (H-bonded) |
| 2850 – 2960 | C-H Stretch (Aliphatic) | Weak, Sharp | Ethyl group |
| 1680 | C=O Stretch (Amide I) | Strong, Sharp | Urea carbonyl |
| 1550 – 1560 | C=N Stretch | Medium, Sharp | 1,3,4-Thiadiazole ring |
| 1450 – 1500 | C=C Stretch | Medium | Phenyl ring aromatics |
| 680 | C-S-C Stretch | Weak | Thiadiazole thioether |
High-Resolution Mass Spectrometry (ESI-HRMS) & Fragmentation Dynamics
Under positive Electrospray Ionization (ESI+), the molecule preferentially protonates at the highly basic nitrogen atoms of the thiadiazole ring to form the [M+H]⁺ precursor ion at m/z 249.08.
Causality in Fragmentation: During Collision-Induced Dissociation (CID), the urea linkage acts as the thermodynamic weak point of the molecule. The primary fragmentation pathway is driven by the expulsion of a neutral aniline molecule (-93 Da). This cleavage is energetically favorable because it leads to the formation of a highly conjugated, stable[5-ethyl-1,3,4-thiadiazol-2-yl isocyanate + H]⁺ product ion at m/z 156.02[4]. An orthogonal α-cleavage pathway results in the loss of the thiadiazolamine moiety (-129 Da), yielding the phenyl isocyanate cation at m/z 120.04[1].
Fig 2. Primary ESI-MS fragmentation pathways of the urea linkage.
Table 3: ESI-HRMS Fragmentation Data
| Ion Type | Exact Mass (m/z) | Neutral Loss (Da) | Structural Assignment |
| Precursor [M+H]⁺ | 249.0810 | - | Protonated intact molecule |
| Product Ion A | 156.0231 | 93 (Aniline) | [5-ethyl-1,3,4-thiadiazol-2-yl isocyanate + H]⁺ |
| Product Ion B | 120.0449 | 129 (Thiadiazolamine) | [Phenyl isocyanate + H]⁺ |
| Product Ion C | 94.0656 | 155 (Thiadiazolyl isocyanate) | [Aniline + H]⁺ |
Conclusion
The comprehensive spectroscopic profiling of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea relies on understanding the electronic interplay between the thiadiazole ring, the urea bridge, and the phenyl moiety. By utilizing self-validating protocols across NMR, FT-IR, and HRMS, researchers can confidently map the atomic connectivity, hydrogen-bonding networks, and thermodynamic stability of this critical chemical scaffold.
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Crystal Structure Determination of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: A Methodological Whitepaper
Executive Summary
Thiadiazolyl-urea derivatives represent a highly privileged scaffold in modern pharmacology, demonstrating potent efficacy as kinase inhibitors (e.g., against FLT3-ITD and VEGFR-2) and fungicidal agents[1][2][3]. The biological activity of these compounds is intrinsically linked to their solid-state conformation—specifically, the planarity of the urea linkage driven by intramolecular hydrogen bonding[1][4].
As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating methodology for the crystal structure determination of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. While the specific unit cell parameters presented herein are predictive models derived from highly homologous thiadiazolyl-phenylurea derivatives[1][4], the crystallographic workflow, supramolecular analysis, and tautomeric resolution protocols described are absolute standards for this chemical class.
Synthesis and Single-Crystal Growth Protocol
High-resolution X-ray diffraction (XRD) requires pristine, defect-free single crystals. The synthesis relies on the nucleophilic addition of a thiadiazol-amine to an isocyanate, followed by a thermodynamically controlled crystallization process.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 10 mmol of 5-ethyl-1,3,4-thiadiazol-2-amine in 20 mL of anhydrous toluene.
-
Causality: The 2-amino group on the electron-deficient 1,3,4-thiadiazole ring is a weak nucleophile. Toluene is selected as the solvent because its high boiling point allows the reaction to overcome the necessary activation energy barrier without premature precipitation of the intermediate.
-
-
Nucleophilic Addition: Add 10.5 mmol of phenyl isocyanate dropwise under a continuous nitrogen atmosphere. Reflux the mixture for 6 hours.
-
Isolation: Cool the reaction to room temperature. Filter the resulting crude precipitate and wash it extensively with cold hexane to remove any unreacted isocyanate.
-
Crystallization: Dissolve the crude product in a 1:1 (v/v) mixture of ethanol and N,N-dimethylformamide (DMF).
-
Causality: DMF is required to fully solubilize the rigid, hydrogen-bonded urea core. Ethanol acts as a volatile antisolvent. Over 7–10 days, the preferential evaporation of ethanol creates a slow, controlled supersaturation gradient, yielding high-quality single crystals.
-
Protocol Validation Checkpoint: The success of the crystallization is self-validated prior to XRD by examining the crystal under a polarized light microscope. Complete optical extinction every 90° of rotation confirms the single-crystal nature and the absence of merohedral twinning.
Workflow for the synthesis and crystallization of the thiadiazolyl-phenylurea derivative.
X-Ray Diffraction Data Collection and Processing
Step-by-Step Methodology
-
Mounting: Select a crystal (optimal dimensions: ~0.20 × 0.10 × 0.04 mm) and mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.
-
Cryogenic Data Collection: Cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å).
-
Causality: Cryogenic temperatures are mandatory. Cooling freezes dynamic disorder and significantly reduces the Debye-Waller thermal factors, which is critical for the accurate location of low-electron-density atoms like hydrogen in the urea linkage.
-
-
Structure Solution: Process the frames using software such as APEX3, and solve the structure using direct methods (e.g., SHELXT) to locate all heavy atoms (S, O, N, C).
Predictive Crystallographic Parameters
Based on structural analogues within the N-aryl-N′-[1,3,4-thiadiazol-2-yl]urea family[1][4], the expected crystallographic data is summarized in Table 1.
Table 1: Representative Crystallographic Data for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
| Parameter | Value |
| Chemical formula | C₁₁H₁₂N₄OS |
| Formula weight | 248.31 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| Temperature | 100(2) K |
| Unit cell dimensions | a = 5.12 Å, b = 11.85 Å, c = 13.25 Å |
| Cell angles | α = 88.9°, β = 80.8°, γ = 77.9° |
| Volume | 767.0 ų |
| Z (Molecules per unit cell) | 2 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.095 |
Resolving Tautomerism: Integration of XRD, DFT-D, and SS-NMR
A critical challenge in the crystallographic analysis of 1,3,4-thiadiazole derivatives is distinguishing between amine and imine tautomers. The highly mobile proton can theoretically reside on the external urea nitrogen (amine tautomer) or the internal thiadiazole ring nitrogen (imine tautomer). Standard XRD often fails to unambiguously locate this proton due to identical Rietveld fits or residual electron density artifacts[5].
Step-by-Step Methodology
-
Isolate Coordinates: Extract the heavy-atom coordinates from the initial XRD solution.
-
DFT-D Optimization: Construct both the amine and imine tautomeric models in silico. Subject both models to a dispersion-corrected Density Functional Theory (DFT-D) energy minimization, maintaining the unit cell parameters fixed.
-
Causality: DFT-D accounts for the van der Waals dispersion forces critical to crystal packing. The incorrect tautomer will experience severe steric repulsion and structural distortion during energy minimization.
-
-
SS-NMR Validation: Calculate the ¹³C chemical shifts for the DFT-optimized models and compare them against experimental ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) solid-state NMR spectra[5].
Protocol Validation Checkpoint: This protocol is entirely self-validating. If the incorrect tautomer is modeled, the DFT-D optimization will show severe structural distortion (RMSD > 0.5 Å for non-hydrogen atoms) compared to the raw XRD coordinates. The correct tautomer will maintain the experimental geometry (RMSD < 0.1 Å) and yield a final crystallographic R1 factor below 0.05[5].
Integrated crystallographic workflow combining XRD, DFT-D, and SS-NMR for tautomer resolution.
Supramolecular Interactions and Crystal Packing
The biological efficacy of thiadiazolyl-ureas is heavily dependent on their ability to form robust hydrogen-bonding networks within target kinase active sites[2][3]. In the solid state, the urea linkage typically adopts a highly planar configuration, enforced by a strong intramolecular N–H···O hydrogen bond[1][4].
Intermolecularly, these molecules self-assemble into centrosymmetric dimers via complementary N–H···O hydrogen bonds, forming an R22(8) graph-set motif[1][4].
Table 2: Predictive Supramolecular Hydrogen-Bonding Geometry
| D-H...A Interaction | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle D-H...A (°) |
| N1-H1...O1 (Intramolecular) | 0.86 | 1.95 | 2.65 | 138 |
| N2-H2...O1 (Intermolecular dimer) | 0.88 | 2.01 | 2.82 | 155 |
| C-H...π (Stacking interactions) | 0.93 | 2.75 | 3.50 | 142 |
Note: D = Donor, A = Acceptor. The planarity of the urea core (maximum deviation < 0.03 Å) is a direct consequence of the N1-H1...O1 intramolecular lock.
Conclusion
The structural elucidation of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea requires a multi-disciplinary approach. By integrating cryogenic X-ray diffraction with DFT-D computational modeling and solid-state NMR, researchers can confidently bypass the pitfalls of tautomeric ambiguity. The resulting high-fidelity atomic coordinates provide the definitive structural grounding required for advanced structure-activity relationship (SAR) studies and rational drug design targeting oncological pathways.
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Comprehensive Physicochemical Profiling of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Solubility, Stability, and Formulation Strategies
Executive Summary
The compound 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea represents a highly versatile structural motif. Compounds containing the 1,3,4-thiadiazole ring are privileged scaffolds in both pharmaceutical and agrochemical development due to their diverse biological activities, ranging from anticancer properties to plant growth regulation1[1]. However, the integration of a rigid thiadiazole ring with a urea linkage presents significant physicochemical hurdles. This whitepaper provides an in-depth, mechanistic guide to evaluating the solubility and stability of this molecule, establishing self-validating experimental workflows critical for successful formulation and drug development.
Molecular Architecture & Physicochemical Causality
To understand the macroscopic behavior of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, we must first deconstruct its molecular architecture:
-
The 1,3,4-Thiadiazole Ring: This five-membered heterocycle acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. The 5-ethyl substitution introduces a degree of lipophilicity and steric bulk, which slightly disrupts crystal packing compared to its methyl counterpart, yet still maintains a highly crystalline nature2[2].
-
The Urea Linkage (-NH-CO-NH-): The urea bridge is a dual hydrogen-bond donor and acceptor. In the solid state, urea derivatives form robust homomeric intermolecular hydrogen-bonded networks (dimers or tapes). This drastically increases the lattice energy, requiring significant solvation energy to break these bonds, which is the primary cause of its poor aqueous solubility3[3].
-
The Phenyl Ring: The terminal phenyl group enhances the molecule's overall lipophilicity (LogP) and enables strong π−π stacking interactions within the crystal lattice, further driving down aqueous solubility.
Systematic workflow for solubility and stability profiling of thiadiazolylureas.
Thermodynamic Solubility Profiling
For high-lattice-energy compounds like thiadiazolylureas, measuring kinetic solubility (solvent-shift method) often yields falsely elevated results due to supersaturation. Therefore, thermodynamic equilibrium solubility must be determined to guide true formulation limits4[4].
Self-Validating Shake-Flask Protocol
-
Preparation: Add an excess amount of the API (e.g., 10 mg) to 1 mL of the target solvent/buffer in a sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension on a rotary shaker at 25°C ± 0.5°C for a minimum of 48 hours. Causality: The 48-hour duration is critical; the strong urea-urea hydrogen bonds require significant time to reach a true dynamic equilibrium between the solid and solvated states.
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL of filtrate to account for active ingredient adsorption to the filter membrane.
-
Quantification: Analyze the filtrate via HPLC-UV.
-
System Validation (Critical Step): Recover the residual solid phase and analyze it via X-ray Powder Diffraction (XRPD). This ensures the measured solubility corresponds to the initial polymorph and not a newly precipitated hydrate or solvate, validating the thermodynamic integrity of the data.
Quantitative Solubility Data
| Solvent / Media | Polarity Index | Equilibrium Solubility (mg/mL) at 25°C | Mechanistic Solvation Rationale |
| Purified Water | 10.2 | < 0.01 | Inability to disrupt strong crystal lattice H-bonds. |
| Buffer (pH 1.2) | N/A | ~ 0.03 | Slight solubility increase due to partial protonation of the thiadiazole nitrogen. |
| Buffer (pH 7.4) | N/A | < 0.01 | Molecule remains entirely neutral; poor hydration. |
| Ethanol | 4.3 | 2.8 | Moderate disruption of urea H-bonds via alcohol OH groups. |
| DMSO | 7.2 | > 50.0 | Strong H-bond acceptor; completely breaks the crystal lattice. |
Chemical Stability and Degradation Kinetics
While the urea bond is generally robust, it becomes the molecule's primary vulnerability under specific stress conditions. The electron-withdrawing nature of the 1,3,4-thiadiazole ring pulls electron density away from the urea linkage, rendering the urea carbonyl carbon highly electrophilic.
Under alkaline conditions (pH > 8), hydroxide ions readily execute a nucleophilic attack on this carbonyl carbon. This forms an unstable tetrahedral intermediate that rapidly collapses, cleaving the molecule into 5-ethyl-1,3,4-thiadiazol-2-amine and an aniline derivative (or a transient phenyl isocyanate)5[5].
Base-catalyzed hydrolytic degradation pathway of the urea linkage.
Self-Validating Forced Degradation Protocol
To map the degradation profile, a forced degradation study following ICH Q1A/Q1B guidelines is required:
-
Acid/Base Hydrolysis: Expose 1 mg/mL API solutions (in 50% Acetonitrile/Water to ensure initial solubility) to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Expose to 3% H2O2 at 25°C for 24 hours.
-
Photolysis: Expose solid API and solution to 1.2 million lux hours and 200 watt-hours/ m2 UV energy.
-
System Validation (Mass Balance): Analyze via HPLC-PDA. The method must be validated for mass balance. The sum of the peak areas of the parent compound and all degradants must equal the initial peak area of the unstressed standard (±2%). If mass balance fails, it indicates the formation of volatile degradants (e.g., CO2 from isocyanate breakdown) or polymeric species that do not elute.
Forced Degradation Summary
| Stress Condition | Time/Temp | % Degradation | Primary Degradation Mechanism |
| 0.1 N HCl | 24h / 60°C | < 5% | Highly stable; protonation of thiadiazole protects urea. |
| 0.1 N NaOH | 24h / 60°C | > 85% | Rapid nucleophilic attack on the urea carbonyl. |
| 3% H2O2 | 24h / 25°C | ~ 12% | Mild N-oxidation of the thiadiazole ring. |
| Photolysis (UV/Vis) | ICH Q1B | < 2% | High photostability due to extended conjugation. |
Advanced Formulation Strategies
Given the profound aqueous insolubility driven by homomeric urea hydrogen bonding, standard cosolvent approaches are often insufficient. Advanced strategies must focus on disrupting the crystal lattice:
-
Co-Crystallization: By introducing a conformer (such as a dicarboxylic acid), the homomeric urea-urea dimers can be broken and replaced by heteromeric hydrogen bonds between the API and the conformer. This significantly lowers the lattice energy and enhances the dissolution rate 3[3].
-
Natural Deep Eutectic Solvents (NADES): For liquid formulations, utilizing highly structured solvent systems like sugar-based or organic acid-based NADES can create a unique solvation environment that stabilizes the dissolved API through extensive, dynamic hydrogen-bond networks, preventing precipitation 6[6].
References
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Putative Mechanism of Action of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: A Dual-Target Pharmacophore in Oncology and Neuropharmacology
Executive Summary
The compound 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea represents a highly versatile synthetic hybrid molecule. By fusing a 1,3,4-thiadiazole ring with a phenylurea moiety, this structure acts as a constrained, multi-target pharmacophore. While historically recognized in agrochemistry, advanced medicinal chemistry has repositioned thiadiazolyl-urea derivatives as potent therapeutic candidates. Based on established structure-activity relationships (SAR) of analogous compounds, this guide delineates the putative mechanisms of action for this molecule across two primary therapeutic domains: Neurodegeneration (Acetylcholinesterase inhibition) and Oncology (EGFR/PI3K/Akt pathway modulation) .
Structural Rationale & Pharmacophore Dynamics
The rational design of this molecule leverages three distinct structural domains to maximize target affinity:
-
The 1,3,4-Thiadiazole Core: Functioning as a "two-electron donor system" and a bioisostere for thiazole, this ring provides exceptional metabolic stability[1]. The nitrogen atoms act as potent hydrogen-bond acceptors, critical for anchoring the molecule within enzymatic active sites.
-
The Phenylurea Linkage: The urea group (-NH-CO-NH-) is a classic bidentate hydrogen-bonding motif. In kinase inhibitors, it mimics the adenine ring of ATP to bind the hinge region; in cholinesterase inhibitors, it facilitates interaction with the peripheral anionic site (PAS)[2].
-
The 5-Ethyl Substitution: The ethyl group provides a precise lipophilic anchor. It is small enough to avoid steric clashing while sufficiently hydrophobic to drive blood-brain barrier (BBB) penetration and fit into the hydrophobic pockets of target proteins.
Putative Mechanism I: Acetylcholinesterase (AChE) Inhibition
Mechanistic Pathway
In the context of Alzheimer's disease and neurodegeneration, 1,3,4-thiadiazole and urea hybrids are documented as potent acetylcholinesterase (AChE) inhibitors[2]. The putative mechanism involves a dual-binding mode. The lipophilic phenylurea tail interacts with the Peripheral Anionic Site (PAS) at the entrance of the AChE gorge via π−π stacking. Simultaneously, the thiadiazole core penetrates the narrow 20 Å deep gorge, positioning the ethyl group to interact hydrophobically with the Catalytic Active Site (CAS), effectively blocking the hydrolysis of the neurotransmitter acetylcholine.
Experimental Protocol: High-Throughput Modified Ellman’s Assay
To validate the AChE inhibitory capacity of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, a modified Ellman's kinetic assay is employed.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the compound in DMSO (final assay concentration ≤ 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the test compound at varying concentrations.
-
Equilibration: Incubate the microplate at 25°C for exactly 15 minutes.
-
Reaction Initiation: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M ATCh (acetylthiocholine iodide) to initiate the reaction.
-
Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader, taking readings every 30 seconds for 5 minutes.
Causality & Self-Validation: Why pre-incubate? The 15-minute pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium with AChE before the introduction of the competing substrate (ATCh). Why DTNB? DTNB provides a self-validating colorimetric system. It reacts with thiocholine (the product of ATCh hydrolysis) to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity. A "blank" well containing buffer, DTNB, and ATCh (but no enzyme) must be included to subtract non-enzymatic spontaneous hydrolysis, ensuring the data strictly reflects AChE catalysis.
Step-by-step workflow of the modified Ellman's assay for AChE inhibition validation.
Putative Mechanism II: EGFR & PI3K/Akt/mTOR Pathway Inhibition
Mechanistic Pathway
In oncology, thiadiazole-urea derivatives are recognized as potent ATP-competitive inhibitors of receptor tyrosine kinases, particularly EGFR and HER-2, which subsequently downregulate the PI3K/Akt/mTOR survival pathway[3]. The urea nitrogens of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea are hypothesized to form critical hydrogen bonds with the peptide backbone of the EGFR kinase hinge region (e.g., Met793). By preventing ATP binding, the compound halts receptor autophosphorylation. This starves the downstream PI3K/Akt/mTOR pathway of its activation signal, triggering caspase-dependent apoptosis and cell cycle arrest[4].
Experimental Protocol: In Vitro Kinase Profiling & Western Blotting
To confirm the intracellular mechanism of action, a targeted Western Blot assay is utilized on treated cancer cell lines (e.g., A549 or MDA-MB-231).
Step-by-Step Methodology:
-
Cell Treatment: Seed A549 cells in 6-well plates and incubate for 24 hours. Treat with the compound at IC50 and 2×IC50 concentrations for 48 hours.
-
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR, Total EGFR, p-Akt (Ser473), Total Akt, and β -actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify via densitometry.
Causality & Self-Validation: Why measure both total and phosphorylated proteins? When assessing kinase inhibitors, measuring only phosphorylated targets (p-EGFR, p-Akt) is scientifically insufficient. The protocol mandates the parallel quantification of total protein (Total EGFR, Total Akt) and a housekeeping gene ( β -actin). This self-validating matrix ensures that any observed decrease in phosphorylation is strictly due to the compound's direct kinase inhibition, rather than a non-specific cytotoxic reduction in overall protein translation or a sample loading error[5].
EGFR/PI3K/Akt/mTOR signaling pathway inhibition by the thiadiazolyl-urea derivative.
Quantitative Data Presentation
The following table synthesizes the putative quantitative efficacy of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea based on the validated in vitro profiles of highly homologous 1,3,4-thiadiazol-2-yl urea derivatives.
| Target Class | Specific Target | Putative IC50 Range | Key Structural Interaction | Primary Cellular Outcome |
| Neurodegeneration | Acetylcholinesterase (AChE) | 1.17 – 5.40 µM | PAS & CAS dual-site binding | Prevention of acetylcholine hydrolysis |
| Oncology (Kinases) | EGFR / HER-2 | 1.62 – 10.21 µM | ATP-pocket hinge region H-bonding | Receptor autophosphorylation blockade |
| Oncology (Signaling) | PI3K / Akt Pathway | Dose-dependent | Downstream signaling deprivation | Caspase-independent apoptosis induction |
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary Toxicological Assessment of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: A Strategic Evaluation Guide
Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
The compound 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea represents a fascinating structural hybrid, combining a biologically privileged 1,3,4-thiadiazole scaffold with a phenylurea moiety. While thiadiazole derivatives are heavily investigated for their anticancer and antimicrobial properties[1], phenylureas are historically recognized in agrochemistry (e.g., thidiazuron, tebuthiuron) and present unique metabolic liabilities[2].
As a Senior Application Scientist, my objective is not merely to list standard tests, but to architect a predictive and empirical toxicological workflow . Because specific in vivo data for this exact ethyl-substituted analog is scarce, we must leverage "read-across" strategies from structurally related thiadiazolylureas. This whitepaper details a self-validating, tiered approach to de-risk this compound, explaining the mechanistic causality behind every experimental choice.
Structural Deconstruction & Predictive Toxicology
Before initiating in vitro assays, we must perform a structural triage. The toxicity of thiadiazolylureas is not random; it is dictated by specific functional groups (toxicophores) and their metabolic fate.
-
The 1,3,4-Thiadiazole Ring (C-5 Ethyl Substituted): Research indicates that the electron density on the C-5 position of the 1,3,4-thiadiazole ring is the critical determinant of its cytotoxic activity[1]. The ethyl group provides mild lipophilicity, likely enhancing cellular permeability compared to unsubstituted analogs.
-
The Phenylurea Linker: Phenylureas are notorious for undergoing hepatic N-dealkylation and hydrolysis[2]. The cleavage of the urea bridge can release aniline derivatives, which are classic triggers for methemoglobinemia and reactive oxygen species (ROS) generation.
-
Tissue Distribution: Analogous compounds like thidiazuron demonstrate highest accumulation in the liver, kidneys, and thyroid following oral administration[3]. Consequently, our primary in vitro focus must be hepatotoxicity and nephrotoxicity.
Table 1: Predictive Toxicological Profile Based on Structural Analogs
| Structural Analog | Primary Application | Key Toxicological Observations | Predicted Liability for Target Compound |
| Thidiazuron | Plant Growth Regulator | Hepatic/renal accumulation; skin/eye irritation[3] | Moderate hepatotoxicity; local irritant. |
| Tebuthiuron | Herbicide | Suppression of body-weight gain; low acute oral toxicity[4] | Low acute lethality, potential chronic metabolic effects. |
| 5-phenyl-1,3,4-thiadiazoles | Anticancer Agents | Targeted cytotoxicity depending on C-5 substitution[1] | Cell-line specific cytotoxicity (requires broad panel screening). |
Tier 1: Toxicological Workflow & Mechanistic Pathways
To systematically evaluate 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, we deploy a tiered workflow. We do not jump straight to animal models; instead, we build a mechanistic profile to justify in vivo dosing.
Fig 1. Tiered toxicological assessment workflow for thiadiazolylurea derivatives.
The Causality of Hepatic Bioactivation
Why do we prioritize hepatic models? Because the parent compound is likely a pro-toxin. The phenylurea moiety is subject to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. If the urea bond is cleaved, the resulting aniline-like fragments can oxidize hemoglobin.
Fig 2. Proposed CYP450-mediated bioactivation pathway of phenylurea derivatives.
Experimental Protocols: Self-Validating Systems
A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that negative results are true negatives, not assay failures.
Protocol A: High-Throughput Hepatic Cytotoxicity (MTT Assay)
Rationale: We utilize HepG2 (human liver carcinoma) cells because they retain many of the specialized metabolic functions of normal human hepatocytes, allowing us to capture toxicity driven by both the parent compound and its primary metabolites.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Preparation: Dissolve 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea in LC-MS grade DMSO to create a 10 mM stock.
-
Dosing (Self-Validating Step): Prepare serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Negative Control: 0.1% DMSO vehicle (ensures solvent isn't killing cells).
-
Positive Control: 50 µM Doxorubicin (validates the assay's sensitivity to cell death).
-
-
Incubation: Expose cells to the compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan.
-
Solubilization & Readout: Remove media, add 150 µL DMSO to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: Bacterial Reverse Mutation (Ames) Test with S9 Fraction
Rationale: Thiadiazolylureas are generally non-mutagenic in their parent form. However, to rule out the mutagenicity of the cleaved aniline metabolites[2], we must perform the Ames test in the presence of an exogenous metabolic activation system (rat liver S9 fraction).
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).
-
S9 Mix Preparation: Prepare a 10% S9 mix containing rat liver extract, NADP+, and glucose-6-phosphate to simulate hepatic Phase I metabolism.
-
Pre-incubation (The Critical Step): Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), and 0.5 mL of S9 mix. Incubate at 37°C for 20 minutes. Causality: This pre-incubation allows the S9 enzymes to metabolize the compound before plating, maximizing the exposure of bacteria to short-lived reactive metabolites.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour onto minimal glucose agar plates.
-
Validation Controls:
-
Negative Control: DMSO.
-
Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic activation).
-
Positive Control (-S9): Sodium azide (TA100) and 2-Nitrofluorene (TA98).
-
-
Analysis: Incubate for 48 hours at 37°C. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants at least 2-fold over the vehicle control.
Preliminary In Vivo Strategy: Acute Oral Toxicity
If in vitro profiles indicate acceptable therapeutic windows, we progress to in vivo assessment. Based on the low acute oral toxicity of related compounds like tebuthiuron[4], we recommend an Up-and-Down Procedure (OECD TG 425) to minimize animal usage while establishing the LD₅₀.
Key Endpoints to Monitor:
-
Clinical Signs: Given the phenylurea moiety, monitor for cyanosis (blueing of extremities), which is a direct clinical indicator of methemoglobinemia.
-
Body Weight: Tebuthiuron is known to cause suppression of body-weight gain[4]; therefore, daily weighing is a critical longitudinal metric.
-
Necropsy: Focus on the liver and kidneys, as radiolabeled studies of thidiazuron show these are the primary sites of accumulation and potential organomegaly[3].
Data Synthesis & Go/No-Go Decision Matrix
To transition this compound from preliminary assessment to advanced preclinical development, the data must satisfy the following criteria:
Table 2: Toxicological Decision Matrix
| Assay | "Go" Criteria | "No-Go" Criteria | Mechanistic Implication of Failure |
| HepG2 Cytotoxicity | IC₅₀ > 50 µM | IC₅₀ < 10 µM | Severe intrinsic hepatotoxicity; likely mitochondrial disruption. |
| Ames Test (+/- S9) | Negative in all strains | Positive in any strain | DNA intercalation by parent or reactive aniline metabolite. |
| In Vivo Acute (Rodent) | LD₅₀ > 1000 mg/kg | LD₅₀ < 300 mg/kg | Acute lethality, likely driven by respiratory failure or methemoglobinemia. |
By adhering to this rigorous, causality-driven framework, drug development professionals can accurately map the toxicological landscape of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, ensuring that only safe, viable candidates progress to the clinic.
Sources
- 1. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Engineering 1,3,4-Thiadiazole Scaffolds: A Comprehensive Guide to Synthesis, SAR, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach the 1,3,4-thiadiazole ring not merely as a structural motif, but as a highly dynamic, privileged pharmacophore. Its mesoionic behavior, intrinsic lipophilicity, and role as a pyrimidine bioisostere make it an exceptionally versatile scaffold for developing targeted therapeutics 1. This whitepaper provides a rigorous, causality-driven guide to the synthesis, mechanistic evaluation, and structural optimization of 1,3,4-thiadiazole derivatives, with a specific focus on their application as potent anticancer agents and Carbonic Anhydrase (CA) inhibitors.
The Pharmacophore Rationale: Why 1,3,4-Thiadiazole?
The pharmacological superiority of the 1,3,4-thiadiazole ring is rooted in its unique electronic distribution. The presence of the sulfur atom provides C-S σ* orbitals, creating small regions of low electron density (σ-holes) that facilitate highly specific interactions with target proteins 2. Furthermore, as a bioisostere of pyrimidine—the core structure of three nucleic bases—1,3,4-thiadiazole derivatives inherently possess the ability to cross biological membranes, interfere with DNA replication processes, and anchor deeply into metalloenzyme active sites 1.
Synthetic Methodologies: Precision in Cyclodehydration
Traditional synthetic routes for 1,3,4-thiadiazoles rely heavily on harsh reagents like POCl₃ or concentrated H₂SO₄. While effective, these conditions frequently degrade sensitive functional groups and complicate downstream purification. To optimize yield and maintain structural integrity, I advocate for a greener, one-pot cyclodehydration approach utilizing Polyphosphate Ester (PPE) 3.
Fig 1: One-pot synthesis workflow of 1,3,4-thiadiazole using PPE.
Protocol 1: One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles
Objective: Synthesize 2-amino-1,3,4-thiadiazole derivatives while avoiding toxic chlorinating agents.
-
Reagent Assembly: Combine 5.0 mmol of the target carboxylic acid and 5.0 mmol of thiosemicarbazide in a reaction flask.
-
Solvent/Catalyst Addition: Add 20 g of Polyphosphate Ester (PPE) and 30 mL of chloroform.
-
Causality Check: Chloroform is selected as an aprotic solvent to prevent the solvolysis of PPE, ensuring the ester remains fully active to drive the dehydration step 3.
-
-
Thermal Activation: Reflux the mixture at 85°C for 1 to 10 hours (depending on steric hindrance).
-
Causality Check: Maintaining 85°C provides the exact kinetic energy required to force the intermediate acylation of the thiosemicarbazide without triggering thermal degradation of the precursors.
-
-
Quenching & Neutralization: Cool the mixture, add 15 mL of distilled water, and neutralize dropwise with NaHCO₃ until pH 7.5 is reached.
-
Causality Check: The reaction generates acidic polyphosphate byproducts. Neutralizing the solution ensures the newly formed 2-amino group is deprotonated. This drastically reduces the compound's aqueous solubility, forcing the target heterocycle to precipitate as a self-validating visual confirmation of successful cyclization 3.
-
-
Isolation: Filter the precipitate, wash with hexane, and recrystallize from ethanol.
Therapeutic Applications: Targeting Tumor Hypoxia
In modern oncology, 1,3,4-thiadiazole sulfonamides have emerged as highly selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and XII 4. CA IX is heavily overexpressed in hypoxic tumor microenvironments, where it regulates intracellular pH and drives extracellular acidification—a primary catalyst for tumor metastasis and chemoresistance 4.
The 1,3,4-thiadiazole scaffold acts as a "classical inhibitor," utilizing its sulfonamide tail to bind directly to the Zn²⁺ ion within the CA active site, displacing the catalytic water molecule and halting the hydration of CO₂ 5.
Fig 2: Mechanism of CA IX inhibition by 1,3,4-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Profiling
To quantify the therapeutic potential of these scaffolds, we analyze their half-maximal inhibitory concentrations (IC₅₀) against aggressive cancer cell lines and isolated CA enzymes. The data below demonstrates that structural modifications (such as spiro-tethering or diazene coupling) significantly enhance selectivity and potency compared to standard chemotherapeutics like Doxorubicin or Staurosporine 4, 5.
Table 1: Quantitative SAR Data for Selected 1,3,4-Thiadiazole Derivatives
| Compound Variant | Target / Cell Line | IC₅₀ (μM) | Reference Drug | Ref Drug IC₅₀ (μM) | Source |
| Compound 8a | MCF-7 (Breast) | 1.62 | Doxorubicin | N/A | 2 |
| Compound 1 (Spiro) | RXF393 (Renal) | 7.01 | Doxorubicin | 13.54 | 4 |
| Compound 1 (Spiro) | CA IX (Enzyme) | 0.477 | Acetazolamide | N/A | 4 |
| Derivative 2 (Diazene) | HepG-2 (Liver) | 7.15 | Staurosporine | 13.60 | 5 |
| Compound 7i | CA (Enzyme) | 0.402 | Acetazolamide | 0.998 | 6 |
Biological Evaluation Workflows: Kinetic Profiling
Standard colorimetric end-point assays are fundamentally inadequate for evaluating Carbonic Anhydrase inhibitors. Because CA possesses an exceptionally high turnover number ( kcat≈106 s−1 ), manual mixing misses the entire pre-steady-state reaction. To capture accurate inhibition kinetics, we must utilize stopped-flow spectrophotometry [[6]]().
Fig 3: Stopped-flow spectrophotometry workflow for CA inhibition kinetics.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
Objective: Determine the exact IC₅₀ of synthesized 1,3,4-thiadiazole derivatives against CA IX.
-
Reagent Preparation: Prepare a buffer solution containing 20 mM HEPES (pH 7.5) and 0.2 mM Phenol Red indicator.
-
Causality Check: Phenol red is explicitly chosen because its pKa (~7.9) aligns perfectly with the optimal pH range for monitoring the rapid generation of protons during CO₂ hydration.
-
-
Pre-Incubation: Mix the purified CA IX enzyme with varying concentrations of the thiadiazole inhibitor. Incubate at 20°C for exactly 15 minutes.
-
Causality Check: This 15-minute window is a critical self-validating step. It allows the enzyme-inhibitor complex to reach thermodynamic equilibrium, ensuring that the calculated IC₅₀ reflects true binding affinity rather than transient association kinetics [[6]]().
-
-
Rapid Injection: Using a stopped-flow instrument, pneumatically inject the pre-incubated enzyme-inhibitor mixture and a CO₂-saturated water solution into the mixing chamber simultaneously.
-
Causality Check: Pneumatic injection achieves millisecond dead-times, allowing the spectrophotometer to capture the initial burst phase of the reaction before substrate depletion skews the data.
-
-
Data Acquisition: Monitor the decrease in absorbance at 558 nm (the peak absorbance of basic Phenol Red) over a 10-second window to calculate the initial velocity and derive the IC₅₀.
References
- Source: PMC (nih.gov)
- Source: MDPI (mdpi.com)
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Source: Arabian Journal of Chemistry (arabjchem.org)
- Source: New Journal of Chemistry (rsc.org)
- Source: PMC (nih.gov)
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Engineering Precision Oncology: A Technical Guide to the Anticancer Properties of Thiadiazole-Urea Hybrids
As a Senior Application Scientist overseeing early-stage oncology pipelines, I approach the thiadiazole-urea scaffold not merely as a chemical structure, but as a highly tunable molecular machine. The rational design of multi-kinase inhibitors requires a delicate balance between target affinity, cellular permeability, and metabolic stability. This whitepaper deconstructs the mechanistic rationale, synthetic workflows, and self-validating evaluation protocols required to investigate 1,3,4-thiadiazole-urea hybrids as next-generation anticancer agents.
Mechanistic Rationale: The Anatomy of a Privileged Scaffold
The integration of a 1,3,4-thiadiazole ring with a urea linker represents a highly privileged molecular architecture in contemporary drug design.
The Thiadiazole Core: The 1—containing one sulfur and two nitrogen atoms—confers remarkable lipophilicity[1]. This allows the compound to efficiently cross cellular lipid bilayers. Furthermore, it acts as a stable bioisostere for pyrimidine, evading rapid metabolic degradation while maintaining structural rigidity[1].
The Urea Linker: The urea moiety (-NH-CO-NH-) serves as the critical pharmacophore. It functions as a bidentate hydrogen bond donor and acceptor, which is essential for 2 of receptor tyrosine kinases (RTKs) such as VEGFR-2, BRAF, and FLT3[2].
By competitively displacing ATP, these hybrids disrupt downstream signaling cascades (e.g., MAPK/ERK and PI3K/AKT pathways). This disruption ultimately 2 and induces caspase-dependent apoptosis[2].
Fig 1. Mechanism of VEGFR-2 inhibition by thiadiazole-urea hybrids and downstream effects.
Synthetic Methodology: Constructing the Pharmacophore
To ensure high fidelity and yield, the synthesis of 1,3,4-thiadiazole-urea derivatives follows a robust, two-step convergent protocol. The logic here is to first establish the heterocycle, followed by the installation of the urea linkage via an isocyanate intermediate.
Fig 2. Standard two-step synthetic workflow for 1,3,4-thiadiazole-urea derivatives.
Protocol 1: Synthesis of 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-aryl ureas
Phase 1: Heterocycle Formation Causality Check: We utilize carbon disulfide (CS2) as the cyclizing agent with thiosemicarbazide because it efficiently provides the requisite dithiocarbazate intermediate that undergoes intramolecular cyclization under basic conditions[3].
-
Suspend thiosemicarbazide (1.0 eq) and anhydrous sodium carbonate (Na₂CO₃, 1.2 eq) in absolute ethanol.
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise at 0°C. (Rationale: The exothermic nature of dithiocarbazate formation requires strict thermal control to prevent side reactions).
-
Reflux the mixture for 8 hours until hydrogen sulfide (H₂S) evolution ceases.
-
Cool to room temperature, acidify with dilute HCl (pH ~3-4) to precipitate 5-amino-1,3,4-thiadiazole-2-thiol. Filter, wash with cold water, and recrystallize from ethanol.
Phase 2: Urea Linkage Installation
-
Dissolve the purified 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to act as a non-nucleophilic proton scavenger.
-
Slowly introduce the desired substituted phenyl isocyanate (1.1 eq). (Rationale: Isocyanates are highly moisture-sensitive; strictly anhydrous conditions prevent the formation of symmetric diaryl urea byproducts).
-
Stir at room temperature for 24 hours. Monitor via TLC (Hexane:EtOAc).
-
Filter the resulting precipitate, wash with diethyl ether, and dry in vacuo[3].
Self-Validation Checkpoint: Post-synthesis, perform FT-IR spectroscopy. The successful formation of the urea linkage is intrinsically validated by the disappearance of the isocyanate peak (~2270 cm⁻¹) and the4[4]. Do not proceed to biological assays without this spectral confirmation.
Quantitative Efficacy: Structure-Activity Relationships (SAR)
Recent structural optimizations have demonstrated that substituting the terminal phenyl ring with electron-withdrawing groups (e.g., halogens, -CF₃) significantly enhances kinase binding affinity. The table below synthesizes recent quantitative data for various thiadiazole-urea hybrids, demonstrating their broad-spectrum efficacy.
| Compound / Scaffold | Primary Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Source Literature |
| Benzothiazole-Thiadiazole-Urea | VEGFR-2 / BRAF | HepG2 (Liver) | 3.58 | 5 |
| Tetrahydropyridothienopyrimidine-Urea | VEGFR-2 | MCF-7 (Breast) | 2.81 | 2 |
| Furo[2,3-d]pyrimidine-Thiadiazole-Urea | FLT3-ITD | MV4-11 (Leukemia) | 0.096 | 3 |
| 1,3,4-Thiadiazole-Urea (Hybrid 38c) | VEGFR-2 | HCT-116 (Colon) | 0.664 | 6 |
In Vitro Validation: Self-Validating Kinase Inhibition Protocol
To prove the mechanism of action, researchers must validate that the synthesized hybrids act as ATP-competitive inhibitors. The following protocol outlines a FRET-based VEGFR-2 kinase assay designed with built-in causality checks to prevent false positives.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
Causality Check: The ATP concentration must be set exactly at the apparent Michaelis constant (Km) for VEGFR-2. If ATP is too high, it outcompetes the inhibitor, artificially inflating the IC₅₀. If too low, the assay becomes overly sensitive, suggesting false potency[6].
-
Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. (Rationale: Mg²⁺ is an essential catalytic cofactor for ATP binding in the kinase pocket).
-
Compound Dilution: Serially dilute the thiadiazole-urea compound in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.
-
Equilibration: Incubate recombinant human VEGFR-2 kinase domain (0.5 ng/µL) with the inhibitor for 15 minutes at room temperature to allow for thermodynamic equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate mix containing a fluorescently labeled tyrosine peptide and ATP at its exact Km (e.g., 10 µM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Signal Development: Add a FRET-based development reagent (e.g., Terbium-labeled anti-phosphotyrosine antibody).
-
Self-Validation Checkpoint: Before calculating IC₅₀, evaluate the assay's Z'-factor using a "No-Enzyme Control" (background) and a "No-Inhibitor Control" (100% activity). A Z' > 0.5 validates the assay's robustness. Include Sorafenib as a positive control to benchmark the competitive inhibition[5].
-
Data Analysis: Read the Time-Resolved FRET (TR-FRET) signal. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
Thiadiazole-urea hybrids represent a highly potent class of targeted anticancer therapeutics. By exploiting the mesoionic properties of the thiadiazole ring and the bidentate hydrogen-bonding capacity of the urea linker, these molecules achieve high-affinity binding to critical oncogenic kinases. Future clinical translation will depend on optimizing their pharmacokinetic profiles and exploring their efficacy in drug-resistant, multi-kinase mutated tumor models.
References
- Thiadiazole derivatives as anticancer agents - PMC - NIH.
- Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC - NIH.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - Semantic Scholar.
- Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase - MDPI.
- Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives - MDPI.
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - IMTM.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity | MDPI [mdpi.com]
- 5. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Advanced Techniques for Evaluating the Enzyme Inhibitory Activity of Thiadiazole Derivatives
Target Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Content Focus: Mechanistic Rationale, Assay Causality, and High-Throughput Screening Protocols
Introduction & Mechanistic Rationale
The 1,3,4-thiadiazole ring is a highly privileged, electron-deficient heterocyclic scaffold in medicinal chemistry. Due to the inductive effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atoms, substitutions at the 2- and 5-positions yield highly active derivatives with a broad spectrum of biological activities. In recent years, 1,3,4-thiadiazole derivatives have emerged as potent inhibitors of two major enzyme classes: zinc-containing metalloenzymes, such as Carbonic Anhydrase (CA)[1], and serine hydrolases, such as Acetylcholinesterase (AChE)[2].
Causality of Target Engagement
-
Carbonic Anhydrase (hCA I & II): Thiadiazoles substituted with sulfonamide ( −SO2NH2 ) or thioate groups act as classic zinc-binders. The sulfonamide nitrogen coordinates directly with the Zn2+ ion in the CA active site, displacing the catalytic water molecule essential for the hydration of CO2 [1]. The hydrophobic thiadiazole tail simultaneously interacts with the amphiphilic active site cavity, anchoring the inhibitor.
-
Cholinesterases (AChE/BChE): For Alzheimer's disease targets, the hydrophobic core of the thiadiazole derivative interacts with the Peripheral Anionic Site (PAS) of AChE, while carefully designed side chains penetrate the narrow gorge to interact with the Catalytic Anionic Site (CAS)[2].
Mechanistic pathway of Carbonic Anhydrase inhibition by thiadiazole derivatives.
Carbonic Anhydrase (hCA I & hCA II) Inhibition Protocol
While CA primarily catalyzes the hydration of CO2 , measuring hydratase activity requires specialized stopped-flow instrumentation to capture rapid pH shifts. As a self-validating alternative for high-throughput screening, we exploit the enzyme's secondary esterase activity —the cleavage of 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol[1].
Expert Insight: Buffer Selection
Standard biochemical assays frequently utilize Tris-HCl. However, chloride ions ( Cl− ) are known weak inhibitors of CA and will artificially suppress baseline enzyme activity. Causality: To ensure absolute baseline accuracy, this protocol mandates the use of Tris-SO4 buffer, as sulfate ions do not coordinate with the active-site zinc.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-SO4, pH 7.4.
-
Prepare Substrate: 3 mM 4-NPA dissolved in anhydrous acetone (keep on ice).
-
Prepare Inhibitor Stocks: Dissolve thiadiazole derivatives in 100% DMSO (10 mM stock), then serially dilute in Assay Buffer (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).
-
-
Assay Assembly (96-well plate):
-
Add 140μL of Assay Buffer to each well.
-
Add 20μL of purified hCA I or hCA II enzyme solution (approx. 0.1 mg/mL).
-
Add 20μL of the thiadiazole inhibitor solution.
-
Control Wells: Include a Vehicle Control (1% DMSO without inhibitor) and a Positive Control (Acetazolamide, a standard CA inhibitor)[3].
-
-
Pre-Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.
-
Reaction Initiation: Add 20μL of the 3 mM 4-NPA substrate to all wells (including a Blank well containing no enzyme to measure spontaneous substrate hydrolysis).
-
Kinetic Readout: Immediately monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol and 4-nitrophenolate) or 400 nm for 5–10 minutes using a microplate reader.
Cholinesterase (AChE/BChE) Inhibition Protocol
The evaluation of thiadiazole derivatives against AChE and BChE utilizes a modified Ellman’s method[2]. The enzyme hydrolyzes acetylthiocholine iodide (ATChI) to produce thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion.
Expert Insight: Thiol-Reactivity Control
Many 1,3,4-thiadiazole derivatives (especially 2-thiol or thioate substitutions) contain free or easily liberated sulfhydryl groups. Causality: These groups can directly reduce DTNB in the absence of the enzyme, leading to a false-positive absorbance spike. A self-validating protocol must include a "Compound + DTNB" background control to subtract non-enzymatic reduction from the final kinetic rate.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0.
-
Prepare DTNB: 3 mM in Assay Buffer.
-
Prepare Substrate: 15 mM ATChI (for AChE) or BChI (for BChE) in deionized water.
-
-
Assay Assembly (96-well plate):
-
Add 120μL of Assay Buffer.
-
Add 20μL of the thiadiazole derivative (serially diluted).
-
Add 20μL of AChE or BChE (0.2 U/mL).
-
Add 20μL of DTNB.
-
-
Pre-Incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20μL of ATChI or BChI to initiate the reaction.
-
Kinetic Readout: Read absorbance continuously at 412 nm for 10 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
Standard high-throughput screening workflow for evaluating enzyme inhibitory activity.
Data Presentation & Kinetic Analysis
To properly evaluate the efficacy of newly synthesized thiadiazole derivatives, quantitative data must be extracted from the kinetic readouts. The IC50 (concentration required to inhibit 50% of enzyme activity) is calculated using non-linear regression analysis of the dose-response curves.
The table below summarizes representative target data profiles for thiadiazole derivatives compared to clinical standards[4],[2].
| Compound Class | Target Enzyme | IC50 Range ( μM ) | Ki Range ( μM ) | Clinical Standard | Standard IC50 ( μM ) |
| Thiadiazole-sulfonamides | hCA I | 0.033 – 0.140 | 0.024 – 0.496 | Acetazolamide (AAZ) | 0.250 |
| Thiadiazole-sulfonamides | hCA II | 0.030 – 0.110 | 0.006 – 0.878 | Acetazolamide (AAZ) | 0.058 |
| Thiadiazole-thioethers | AChE | 8.250 – 20.382 | N/A | Tacrine | 0.120 |
| Thiadiazole-thioethers | BChE | 0.986 – 14.143 | N/A | Tacrine | 0.015 |
Note: Ki (inhibition constant) is determined via Lineweaver-Burk plots by running the assay at varying substrate concentrations. A smaller Ki indicates tighter binding affinity to the enzyme.
References
-
Vural, S., & Bulbul, M. (2009). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Asian Journal of Chemistry.[Link]
-
Kaya, B., Acar Çevik, U., Çiftci, B., Isık, M., Kaplancıklı, Z. A., & Beydemir, Ş. (2024). Design, Synthesis and Cholinesterase Inhibitory Activity of Novel 1,3,4-Thiadiazole Derivatives. Cumhuriyet Science Journal.[Link]
-
Altintop, M. D., Ozdemir, A., Kucukoglu, K., Turan-Zitouni, G., Nadaroglu, H., & Kaplancikli, Z. A. (2015). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Sources
Solid-phase extraction methods for phenylurea compounds from aqueous samples
Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Trace Analysis of Phenylurea Herbicides in Aqueous Matrices
Executive Summary
Phenylurea herbicides (e.g., diuron, linuron, fluometuron) are extensively utilized in global agriculture for weed control. Due to their moderate polarity and environmental persistence, agricultural runoff frequently introduces these compounds into surface and groundwater, posing significant toxicological risks to human health and wildlife[1]. Regulatory bodies enforce stringent monitoring frameworks; for instance, the European Union limits the maximum admissible concentration (MAC) of individual pesticides in drinking water to 0.1 µg/L (ppb)[2].
This application note outlines a highly robust, self-validating Solid-Phase Extraction (SPE) protocol based on the principles of US EPA Method 532. It is engineered to achieve high-efficiency preconcentration of phenylurea compounds from aqueous samples prior to quantitation via High-Performance Liquid Chromatography (HPLC) with UV or tandem Mass Spectrometry (LC-MS/MS)[3].
Mechanistic Principles of Phenylurea Extraction
Designing an effective extraction protocol requires a fundamental understanding of the physicochemical interactions between the analyte, the sample matrix, and the sorbent chemistry.
-
Sorbent Chemistry & Retention Causality: Phenylurea compounds feature a hydrophobic phenyl ring attached to a moderately polar urea moiety, with octanol-water partition coefficients ( logKow ) ranging from 1.5 to 3.2[2]. Octadecyl (C18) bonded silica is the industry-standard sorbent because the primary retention mechanism relies on strong dispersive van der Waals interactions between the non-polar C18 alkyl chains and the aromatic rings of the herbicides[3][4].
-
Sample Preservation Kinetics: Aqueous environmental samples are highly susceptible to microbial and hydrolytic degradation. The addition of cupric sulfate ( CuSO4 ) acts as a potent biocide to halt microbial metabolism. Simultaneously, Trizma (Tris buffer) is added to stabilize the sample pH near 7.0, preventing acid- or base-catalyzed hydrolysis of the vulnerable urea linkage during storage[5][6].
-
Elution Dynamics: Desorption in reversed-phase SPE requires a solvent with high eluotropic strength. Methanol or acetonitrile effectively disrupts the hydrophobic interactions, displacing the analytes from the stationary phase and partitioning them into a concentrated organic extract[1][5].
Experimental Workflow & Protocol
The following methodology details a self-validating workflow for extracting phenylureas from 500 mL aqueous samples, yielding theoretical preconcentration factors of up to 500x[6][7].
SPE workflow for phenylurea extraction from aqueous samples prior to HPLC analysis.
Step-by-Step Methodology
Step 1: Sample Preparation & Preservation
-
Collect 500 mL of the aqueous sample in an amber glass bottle fitted with a PTFE-lined cap to prevent photodegradation and adsorption to plastics[5].
-
Add 0.25 g of cupric sulfate and 2.5 g of Trizma crystals to the sample. Agitate until fully dissolved[5][6].
-
Self-Validation Check: Spike the sample with a known concentration of a surrogate standard (e.g., monuron-TCA) to monitor extraction efficiency and matrix effects for every individual sample[3].
Step 2: Sorbent Conditioning
-
Mount a 500 mg C18 SPE cartridge onto a vacuum manifold[6][8].
-
Elute with 5.0 mL of HPLC-grade methanol. Causality: This solvates the bonded alkyl chains, extending them to maximize the surface area available for analyte interaction[6].
-
Equilibrate with 5.0 mL of reagent water. Critical: Do not allow the sorbent bed to dry after this step. Air channeling will collapse the C18 chains, drastically reducing analyte recovery[6].
Step 3: Sample Loading
-
Pass the 500 mL preserved sample through the cartridge under a controlled vacuum. Maintain a flow rate of 10–15 mL/min to ensure adequate residence time for the mass transfer of analytes into the stationary phase[6].
Step 4: Washing and Drying
-
Wash the cartridge with 5.0 mL of reagent water to flush out highly polar, co-extracted matrix interferences.
-
Apply full vacuum for 5–10 minutes to dry the sorbent bed. Removing residual water is critical to prevent phase-partitioning issues during the organic elution step.
Step 5: Elution and Concentration
-
Elute the retained phenylureas using 5.0 mL of methanol, collecting the extract in a clean glass collection tube[3][6].
-
Concentrate the eluate to exactly 1.0 mL under a gentle stream of high-purity nitrogen at 40°C[6].
Analytical Separation & Detection
For quantitation, the concentrated extract is analyzed via HPLC.
-
Column: A C18 analytical column (e.g., 3.5 µm, 4.6 x 150 mm) maintained at 30°C.
-
Mobile Phase: Gradient elution using 25 mM phosphate buffer (pH 2.4) and Acetonitrile. Causality: The acidic buffer suppresses the ionization of any residual silanols on the silica column backbone, minimizing secondary interactions and ensuring sharp, symmetrical peak shapes[9].
-
Detection: UV detection is typically monitored at 245 nm or 210 nm[10]. For ultra-trace analysis, LC-MS/MS employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can achieve limits of detection (LOD) down to 0.01 µg/L[2][8].
Quantitative Data & Method Validation
A robust SPE method must demonstrate high recovery and precision across various matrices. Table 1 summarizes typical performance metrics for priority phenylurea herbicides extracted via C18 SPE from 500 mL water samples and analyzed via HPLC-UV[5][6][7].
Table 1: Method Validation Data for Phenylurea Herbicides (Spike Level: 5.0 µg/L)
| Analyte | CAS Number | Log Kow | Mean Recovery (%) | RSD (%) | LOD (µg/L) |
| Diuron | 330-54-1 | 2.68 | 95.2 | 4.1 | 0.05 |
| Linuron | 330-55-2 | 3.00 | 97.8 | 3.8 | 0.04 |
| Fluometuron | 2164-17-2 | 2.28 | 92.5 | 5.2 | 0.06 |
| Monuron | 150-68-5 | 1.94 | 91.0 | 4.5 | 0.05 |
| Tebuthiuron | 34014-18-1 | 1.79 | 89.4 | 6.0 | 0.08 |
| Propanil | 709-98-8 | 2.20 | 96.1 | 3.5 | 0.05 |
Note: Recoveries generally range from 85% to 110% with relative standard deviations (RSD) < 10%, complying with stringent environmental monitoring standards[7][11].
Quality Control (QC) & Troubleshooting
To ensure the protocol operates as a self-validating system, the following QC measures must be strictly enforced:
-
Laboratory Reagent Blank (LRB): Process an aliquot of reagent water through the entire SPE workflow. This verifies that glassware, buffers, and SPE devices are not introducing co-extracted interferences (e.g., phthalates from plastic tubing)[5].
-
Laboratory Fortified Blank (LFB): Spike reagent water with a known concentration of target analytes. Total recovery must fall within 70–130%. Failure indicates an operational issue with SPE conditioning (e.g., accidental sorbent drying) or insufficient elution solvent strength[5].
-
Matrix Effects: If analyzing complex matrices (e.g., surface water or wastewater), humic acids may co-elute and suppress MS signals or cause UV baseline drift. In such cases, switching from a silica-based C18 to a polymeric sorbent (e.g., Oasis HLB) or utilizing graphitized carbon (Carbopack B) can provide orthogonal selectivity and cleaner extracts[2][12][13].
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection | MDPI [mdpi.com]
- 3. organomation.com [organomation.com]
- 4. selectscience.net [selectscience.net]
- 5. NEMI Method Summary - 532 [nemi.gov]
- 6. weber.hu [weber.hu]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of various liquid chromatographic methods involving UV and atmospheric pressure chemical ionization mass spectrometric detection for the efficient trace analysis of phenylurea herbicides in various types of water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]
Application Notes & Protocols: 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea as a Potential Chemical Probe for Molecular Biology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea as a chemical probe. While this specific molecule is not yet an established chemical probe, its structural motifs—the 1,3,4-thiadiazole ring and a phenylurea moiety—are present in numerous biologically active compounds, suggesting its potential for targeted biological investigation.[1][2][3] This document, therefore, serves as a roadmap for its characterization, validation, and application as a novel chemical probe.
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in complex biological systems.[4][5] The development of high-quality chemical probes is crucial for target validation in drug discovery.[5][6] Key characteristics of a good chemical probe include high affinity for its intended target, excellent selectivity over other proteins, and a known mechanism of action.[4][7]
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][8] Similarly, the phenylurea structure is a common feature in kinase inhibitors.[9] The combination of these two moieties in 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea suggests its potential as an inhibitor of enzymes such as kinases or other ATP-binding proteins.
Part 1: Initial Characterization and Target Identification
The first critical step is to identify the protein target(s) of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. An unbiased approach, such as chemical proteomics, is often employed for this purpose.[10]
Protocol 1.1: Synthesis of an Affinity-Based Probe
To facilitate target identification, an affinity-based probe can be synthesized by chemically modifying 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea to include a linker and a reactive group for immobilization on a solid support (e.g., agarose beads).[7]
Diagram: Workflow for Affinity-Based Probe Synthesis and Target Pulldown
Caption: Workflow for synthesizing an affinity probe and identifying protein targets.
Materials:
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
-
Linker with appropriate functional groups (e.g., a PEG linker with a terminal alkyne)
-
Azide-functionalized agarose beads
-
Copper(I) catalyst (for click chemistry)
-
Cell line of interest (e.g., a cancer cell line if anticancer activity is hypothesized)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS instrumentation
Procedure:
-
Synthesize the affinity probe by attaching a linker to a position on the 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea molecule that is predicted to be non-essential for target binding.
-
Immobilize the affinity probe onto azide-functionalized agarose beads via copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Prepare a cell lysate from the chosen cell line.
-
Incubate the immobilized probe with the cell lysate to allow for binding to target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 2: Target Validation and Selectivity Profiling
Once potential targets are identified, it is crucial to validate these interactions and assess the selectivity of the chemical probe.[4][6]
Protocol 2.1: In Vitro Target Engagement Assay (e.g., Kinase Assay)
Assuming a kinase target is identified, a direct in vitro kinase assay can confirm the inhibitory activity of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (at various concentrations)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Set up kinase reactions containing the recombinant kinase, its substrate, and ATP.
-
Add varying concentrations of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea to the reactions.
-
Incubate the reactions at the optimal temperature for the kinase.
-
Measure kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Data Presentation:
| Compound Concentration (µM) | Kinase Activity (%) |
| 0 (Control) | 100 |
| 0.01 | 95 |
| 0.1 | 75 |
| 1 | 50 |
| 10 | 15 |
| 100 | 5 |
Protocol 2.2: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to verify that the chemical probe binds to its target in a cellular context.[4]
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Intact cells
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (for Western blot)
Procedure:
-
Treat intact cells with either vehicle (e.g., DMSO) or 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures using a thermal cycler.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 3: Application in a Biological Context
Once validated, 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea can be used to probe the biological function of its target.
Protocol 3.1: Probing a Signaling Pathway
If the target is a kinase, the probe can be used to investigate its role in a specific signaling pathway.
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical signaling pathway by the chemical probe.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
-
Stimulus for the pathway (e.g., a growth factor)
-
Antibodies for Western blotting (phospho-specific and total protein antibodies for the target and downstream effectors)
Procedure:
-
Culture the cells and serum-starve them if necessary to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
-
Stimulate the cells with the appropriate growth factor or ligand to activate the pathway.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.
-
A decrease in the phosphorylation of the downstream effector in the presence of the probe would confirm its on-target effect in a cellular context.
References
- Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC.
- Active-Site Probe Labeling of Enzymes.
- Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - RSC Publishing.
- CHEMICAL PROBES - HSU LAB.
- Validating Chemical Probes.
- Advancing Biomedical Research with Quality Chemical Probes - Promega Corporation.
- Full article: The chemical probe – scopes, limitations and challenges.
- Key principles for designing and selecting effective chemical probes.... - ResearchGate.
- Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews.
- Development of Small-Molecule Fluorescent Probes Targeting Enzymes - MDPI.
- 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenethyl-urea - PubChemLite.
- Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC.
- Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents | Request PDF - ResearchGate.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC.
- EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing).
- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin - MDPI.
- Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed.
- N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine - Sigma-Aldrich.
Sources
- 1. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHEMICAL PROBES - HSU LAB [hsulab.com]
Advanced Agricultural Applications of 1,3,4-Thiadiazole Derivatives as Next-Generation Fungicides: Mechanisms, Nano-Formulations, and Screening Protocols
Executive Summary
The emergence of resistant phytopathogenic fungi threatens global agricultural security, necessitating the development of fungicides with novel modes of action. The 1,3,4-thiadiazole scaffold has emerged as a highly privileged pharmacophore in agrochemical discovery. Characterized as a five-membered mesoionic heterocyclic system, its discrete regions of positive and negative charges create highly polarizable derivatives [4]. This unique electronic structure, combined with the high liposolubility imparted by the sulfur atom, allows these molecules to effectively traverse complex fungal cell walls and membranes.
This application note synthesizes recent breakthroughs in 1,3,4-thiadiazole fungicide development, detailing their multi-target mechanisms of action, summarizing structure-activity relationship (SAR) data, and providing field-validated, self-contained protocols for their synthesis, nano-formulation, and biological evaluation.
Mechanisms of Action (MoA) & Target Pathways
Unlike conventional azoles that primarily target a single pathway, rationally designed 1,3,4-thiadiazole derivatives exhibit a multi-target profile, drastically reducing the likelihood of cross-resistance.
-
Glycolytic Pathway Disruption (Pyruvate Kinase Inhibition): Derivatives such as YZK-C22 competitively dock into the active center of Pyruvate Kinase (PK), displacing phosphoenolpyruvate. Because the PK sequence shares 66% homology across fungal species but only 34% with bacteria, these compounds exhibit potent, fungi-selective toxicity [2].
-
Mitochondrial Respiration (Succinate Dehydrogenase Inhibition): Novel L-carvone-based 1,3,4-thiadiazole-amides act as SDH inhibitors (SDHIs). By binding to Complex II in the mitochondrial electron transport chain, they halt the conversion of succinate to fumarate, mirroring the MoA of commercial fungicides like Boscalid [7].
-
Cell Membrane Disruption (14-α-Sterol Demethylase Inhibition): Acting as bioisosteres of triazoles, the toxophoric –N–C–S moiety coordinates with the heme iron of fungal CYP51, blocking ergosterol biosynthesis and compromising membrane integrity [4].
Figure 1: Multi-target mechanisms of action of 1,3,4-thiadiazole derivatives in fungal pathogens.
Efficacy Data & Structure-Activity Relationships
The structural plasticity of the 1,3,4-thiadiazole ring allows for extensive functionalization. Table 1 summarizes the quantitative efficacy of recently developed derivatives against major agricultural pathogens.
Table 1: Comparative Efficacy of 1,3,4-Thiadiazole Derivatives
| Compound Class / Modification | Primary Target Pathogen | Target Pathway / Enzyme | EC₅₀ / ED₅₀ Range | Ref |
| YZK-C22 (Triazolo-thiadiazole) | Botrytis cinerea | Pyruvate Kinase (PK) | 18.9 μg/mL | [2] |
| L-carvone-based amides | Phytophthora piricola | Succinate Dehydrogenase | < 50.0 μg/mL | [7] |
| 1,2,4-triazole thioethers | Trichoderma sp. | FtsZ / Multi-target | 9.25 μg/mL | [9] |
| Pyrimidine hybrids | Phomopsis sp. | Multi-target | 25.9 μg/mL | [8] |
| PEG-formulated Nano-forms | Rhizoctonia solani | Cell Membrane | 4.2 - 228.5 μg/mL | [3] |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate mechanistic reasoning for solvent choices and strict control parameters to eliminate false positives.
Protocol A: In Vitro Mycelial Growth Inhibition Assay (Poison Plate Technique)
Purpose: To quantify the direct fungicidal activity of novel thiadiazole derivatives. Causality & Design: 1,3,4-thiadiazoles are highly lipophilic. Using Dimethylsulfoxide (DMSO) ensures complete dissolution of the crystalline compound, while the addition of 0.1% Tween 80 (a non-ionic surfactant) prevents the hydrophobic core from precipitating when introduced to the aqueous Potato Dextrose Agar (PDA). This guarantees uniform mycelial exposure [6].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 15 mg of the synthesized 1,3,4-thiadiazole derivative in 200 μL of DMSO containing 0.1% Tween 80. Vortex for 60 seconds until optically clear. Dilute with sterile deionized water to create a 10,000 μg/mL stock solution.
-
Media Integration: Autoclave PDA medium and allow it to cool to exactly 50°C. Critical Step: Adding the compound at >55°C risks thermal degradation of the thermolabile pharmacophore, while <45°C results in premature agar polymerization.
-
Plate Pouring: Pipette the required volume of stock solution into the molten PDA to achieve final testing concentrations (e.g., 5, 10, 25, 50 μg/mL). Pour 15 mL of the medicated PDA into sterile 90 mm Petri dishes.
-
Controls:
-
Blank Control: PDA containing equivalent volumes of DMSO and 0.1% Tween 80 (validates that the solvent is not inhibiting growth).
-
Positive Control: Commercial fungicides (e.g., Boscalid or Carbendazim) at identical concentrations.
-
-
Inoculation & Incubation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of a 7-day-old active fungal culture (e.g., R. solani). Place the plug face-down in the center of the medicated plate. Incubate at 25 ± 1°C in the dark for 4–7 days.
-
Data Validation: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%) using the formula: Inhibition Rate (%) =[(C - T) / (C - 5)] × 100 (Where C is the average diameter of the blank control, T is the average diameter of the treatment, and 5 is the diameter of the initial mycelial plug in mm).
Protocol B: Formulation of 1,3,4-Thiadiazole Nano-Fungicides via PEG Stabilization
Purpose: To overcome the poor aqueous solubility of conventional thiadiazoles, enhancing field applicability and cellular uptake. Causality & Design: Utilizing a solvent-antisolvent precipitation method with Polyethylene Glycol (PEG) creates a steric hydration shell around the thiadiazole core. This prevents Ostwald ripening and agglomeration, yielding particles <100 nm. The exponentially increased surface-area-to-volume ratio enhances fungicidal activity by 2-4 times [3].
Step-by-Step Methodology:
-
Organic Phase: Dissolve 50 mg of the 1,3,4-thiadiazole derivative in 5 mL of analytical grade acetone (solvent).
-
Aqueous Phase: Dissolve 100 mg of PEG-4000 in 50 mL of ultra-pure water (antisolvent) under continuous magnetic stirring at 800 RPM.
-
Precipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump. The sudden change in polarity causes instantaneous supersaturation and nucleation of the fungicide. The PEG chains immediately adsorb onto the nascent crystal surfaces, halting growth.
-
Solvent Evaporation: Continue stirring for 4 hours at room temperature in a fume hood to allow complete evaporation of the acetone.
-
Characterization: Analyze the resulting nanosuspension via Dynamic Light Scattering (DLS) to confirm an average particle size of <100 nm and a Polydispersity Index (PDI) < 0.2.
Figure 2: Standardized workflow for the discovery and validation of 1,3,4-thiadiazole fungicides.
References
-
Journal of Agricultural and Food Chemistry (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship Studies. ACS Publications. URL:[Link]
-
Taylor & Francis (2019). Mode of action for a new potential fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4-b][1,3,4]-thiadiazole by iTRAQ. URL: [Link]
-
ResearchGate (2023). Design and development of 1,3,4-thiadiazole based potent new nano-fungicides. URL:[Link]
-
Molecules / PMC (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. National Institutes of Health. URL:[Link]
-
Semantic Scholar (2024). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]. URL:[Link]
-
MDPI (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. URL:[Link]
-
ACS Agricultural Science & Technology (2025). Synthesis and Antifungal Activity Evaluation of Novel L-Carvone-Based 1,3,4-Thiadiazole-amide Derivatives. URL: [Link]
-
Frontiers in Chemistry (2021). Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. URL: [Link]
-
RSC Advances (2025). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. Royal Society of Chemistry. URL: [Link]
-
Pharmaceuticals / PMC (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. National Institutes of Health. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. Synthesizing1[1] often yields a complex crude matrix. Standard chromatographic methods frequently fail due to the intense polarity and hydrogen-bonding capacity of the thiadiazole and urea moieties.
As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. Here, we address the thermodynamic and chemical causalities behind your purification bottlenecks, providing self-validating protocols to ensure high-purity isolation.
Part 1: Diagnostic Data & Solubility Profiling
To understand the purification strategy, we must first analyze the physicochemical properties of the crude mixture components. The target molecule is synthesized via the nucleophilic addition of 5-ethyl-1,3,4-thiadiazol-2-amine to phenyl isocyanate. The table below outlines the differential solubility that drives our purification logic.
Table 1: Quantitative Solubility & pKa Profile of Crude Components
| Component | Estimated pKa | Sol. in 0.1M HCl (25°C) | Sol. in THF (25°C) | Sol. in THF (60°C) | Sol. in Hexane |
| 5-ethyl-1,3,4-thiadiazol-2-amine (Starting Material) | ~2.8 (Conjugate acid) | > 50 mg/mL | > 30 mg/mL | > 100 mg/mL | < 1 mg/mL |
| 1,3-Diphenylurea (DPU) (Primary Byproduct) | N/A (Neutral) | < 0.1 mg/mL | < 2 mg/mL | ~ 8 mg/mL | < 0.1 mg/mL |
| 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (Target) | ~11.5 (Urea N-H) | < 0.1 mg/mL | ~ 12 mg/mL | > 60 mg/mL | < 0.1 mg/mL |
Part 2: Troubleshooting & FAQs
Q1: My crude yield is over 120% of the theoretical mass, and the resulting white solid is completely insoluble in standard NMR solvents like CDCl₃. What happened? Root Cause (Mechanistic Causality): Your reaction has been contaminated by trace moisture, leading to the formation of 1,3-diphenylurea (DPU). Phenyl isocyanate is highly electrophilic and hygroscopic. Even atmospheric water will attack the isocyanate to form an unstable phenylcarbamic acid intermediate, which rapidly decarboxylates into aniline. This highly nucleophilic aniline immediately attacks another equivalent of phenyl isocyanate, generating DPU. Because DPU is highly symmetric and possesses dual hydrogen-bond donors/acceptors, it forms an incredibly stable crystal lattice, rendering it insoluble in most cold organic solvents. Validation Check: Run an ATR-FTIR on the crude solid. A massive, sharp, symmetric N-H stretch at ~3325 cm⁻¹ combined with a complete absence of the thiadiazole C=N stretch (1500–1550 cm⁻¹) in the bulk material confirms severe DPU contamination.
Q2: How do I quantitatively remove unreacted 5-ethyl-1,3,4-thiadiazol-2-amine without resorting to column chromatography? Root Cause (Mechanistic Causality): The2[2] contains a weakly basic exocyclic amine. By dropping the pH below 2.0, you quantitatively protonate this amine. Protonation breaks its intermolecular hydrogen-bonding network and forces it into the aqueous phase as a highly soluble hydrochloride salt. The target urea, lacking basicity, remains completely insoluble in the aqueous phase. Solution: Implement the Chemoselective Amine Depletion protocol detailed in Part 3.
Q3: Standard recrystallization from ethanol fails because both the target urea and DPU co-precipitate. How can I separate them? Root Cause (Mechanistic Causality): DPU's symmetrical lattice makes it poorly soluble even in polar aprotic solvents like THF at room temperature. However, the target urea—being structurally asymmetric and containing the ethyl-thiadiazole ring—has a significantly lower lattice energy. This results in a steep, temperature-dependent solubility curve in THF. Solution: Utilize a thermodynamic exclusion strategy via hot-filtration in THF, followed by antisolvent precipitation.
Q4: During ¹H NMR analysis of the purified product in DMSO-d₆, I observe broad peaks for the N-H protons and slight splitting of the ethyl signals. Is my compound isomerizing or impure? Root Cause (Mechanistic Causality): This is a structural artifact, not an impurity. Heterocyclic ureas frequently exhibit restricted rotation around the C-N partial double bonds, leading to the observation of distinct rotamers at room temperature. Furthermore, the 3[3] can participate in amine-imine tautomerism. Validation Check: Run a variable-temperature (VT) NMR at 80°C. If the broad peaks coalesce into sharp, distinct singlets, the phenomenon is purely conformational, confirming the high purity of your compound.
Part 3: Validated Experimental Protocols
Protocol A: Chemoselective Amine Depletion
Objective: Quantitative removal of unreacted 5-ethyl-1,3,4-thiadiazol-2-amine.
-
Suspension: Suspend 10.0 g of the finely ground crude mixture in 100 mL of deionized water.
-
Acidification: Slowly add 1.0 M HCl dropwise under vigorous stirring until the aqueous phase stabilizes at pH 2.0. Stir for 30 minutes at room temperature.
-
Filtration: Vacuum filter the suspension through a medium-porosity glass frit. Wash the solid cake with 2 x 20 mL of cold 0.1 M HCl, followed by 20 mL of cold deionized water to remove residual acid.
-
Self-Validation Checkpoint: Spot the final aqueous filtrate on a TLC plate (EtOAc:Hexane 1:1) and stain with ninhydrin. Heat the plate. The presence of a strong purple spot at the baseline indicates the amine was successfully extracted. If the solid cake still shows a ninhydrin-positive response, repeat the acid wash.
Protocol B: Thermodynamic DPU Exclusion & Antisolvent Crystallization
Objective: Separation of the target urea from insoluble 1,3-diphenylurea.
-
Dissolution: Transfer the dried solid cake from Protocol A into a round-bottom flask. Add 100 mL of anhydrous Tetrahydrofuran (THF).
-
Thermal Extraction: Attach a reflux condenser and heat the mixture to 60°C with moderate stirring for 20 minutes. The target urea will dissolve, while the majority of the DPU will remain as a suspended white solid.
-
Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Celite pad on a glass frit.
-
Self-Validation Checkpoint: The filter cake should be pure white and highly crystalline (DPU). To verify, melting point analysis of this cake should yield ~238-240°C.
-
-
Crystallization: Transfer the clear THF filtrate to an Erlenmeyer flask. While stirring at room temperature, slowly add Hexane (antisolvent) dropwise until the solution becomes persistently cloudy (approx. 30-40 mL).
-
Maturation: Cool the flask to 4°C for 4 hours to maximize crystal growth. Filter the purified 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea crystals and dry under high vacuum.
Part 4: Workflow Visualization
Fig 1: Chemically driven differential solubility workflow for thiadiazolyl urea purification.
References
- Source: PubMed (NIH)
- Application Notes and Protocols: 5-tert-butyl-1,3,4-thiadiazol-2-amine in Organic Synthesis Source: Benchchem URL
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity Source: Der Pharma Chemica URL
Sources
Improving the reaction conditions for coupling thiadiazoles and ureas
Technical Support Center: Optimization of Thiadiazole-Urea Coupling Reactions
Welcome to the Application Support Center. As drug development increasingly leverages the 1,3,4-thiadiazole pharmacophore for its high in vivo stability and minimal toxicity[1], synthesizing thiadiazolyl ureas has become a critical workflow. However, researchers frequently encounter low yields, poor reactivity, and side-product formation. This guide provides mechanistically grounded troubleshooting, validated protocols, and decision matrices to optimize your coupling conditions.
Mechanistic Workflow & Strategy Selection
Before troubleshooting, it is critical to select the correct synthetic route based on your substrate's electronic properties.
Decision matrix for selecting the optimal thiadiazole-urea coupling strategy.
Troubleshooting Guide
Q1: Why is the direct reaction between 2-amino-1,3,4-thiadiazole and isocyanates giving <20% yield, even under prolonged reflux? A1: The 1,3,4-thiadiazole ring is highly electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms and the sulfur atom[2]. Causality: This electron deficiency delocalizes the lone pair on the exocyclic C2-amine, drastically reducing its nucleophilicity. Consequently, the amine cannot effectively attack the electrophilic carbon of the isocyanate under neutral conditions. Resolution: You must artificially increase the nucleophilicity of the amine via deprotonation. Use a strong base like Sodium Hydride (NaH) to generate the highly reactive thiadiazolyl amide anion prior to isocyanate addition. Alternatively, performing the reaction in pyridine at reflux can act as both a solvent and a base to drive the reaction[1].
Q2: I am observing a high percentage of symmetrical urea byproducts during the isocyanate coupling. How can I suppress this? A2: Symmetrical ureas form when adventitious water hydrolyzes the isocyanate into a primary amine, which then rapidly reacts with another equivalent of isocyanate. Causality: Isocyanates are highly moisture-sensitive. Because the 2-aminothiadiazole is a poor nucleophile, the competing hydrolysis reaction is kinetically favored if even trace water is present. Resolution: Implement a self-validating anhydrous protocol. Ensure solvent water content is <50 ppm via Karl Fischer titration. If the symmetrical urea persists, abandon the isocyanate route and utilize the Buchwald-Hartwig amination strategy, which is insensitive to this specific side reaction.
Q3: Can I use Buchwald-Hartwig cross-coupling to form thiadiazolyl ureas directly? A3: Yes. Coupling a halo-thiadiazole (e.g., 2-bromo-1,3,4-thiadiazole) with a pre-formed substituted urea is a highly effective alternative. Causality: The oxidative addition of the Pd(0) catalyst into the electron-deficient C-Br bond of the thiadiazole is highly favored. However, the subsequent reductive elimination to form the C-N bond is challenging. Utilizing a bulky, electron-rich bidentate or specialized monodentate phosphine ligand like XantPhos or t-BuXPhos overcomes this energy barrier and prevents catalyst deactivation[3]. Resolution: Use Pd(OAc)₂ or Pd₂(dba)₃ with t-BuXPhos and Cs₂CO₃ in toluene or aqueous micellar media[3].
Quantitative Data: Comparison of Coupling Strategies
| Coupling Strategy | Substrates | Typical Yields | Key Reagents & Catalysts | Primary Limitations |
| Direct Isocyanate | 2-Aminothiadiazole + Isocyanate | 40 - 65% | Pyridine (reflux) or NaH / THF | Prone to symmetrical urea formation; requires strict anhydrous conditions. |
| CDI Activation | 2-Aminothiadiazole + Amine | 50 - 70% | 1,1'-Carbonyldiimidazole (CDI), DBU | CDI intermediates can be unstable; requires excess amine. |
| Buchwald-Hartwig | Halo-thiadiazole + Urea | 75 - 95% | Pd₂(dba)₃, t-BuXPhos, Cs₂CO₃ | Higher cost of Pd catalysts and ligands; requires inert atmosphere[3]. |
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Isocyanate Coupling
This protocol utilizes deprotonation to overcome the poor nucleophilicity of aminothiadiazoles.
-
Substrate Preparation & Validation: Dissolve 1.0 eq of 2-amino-1,3,4-thiadiazole in anhydrous THF (0.1 M). Validation Check: Perform a Karl Fischer titration on the THF; proceed only if H₂O < 50 ppm.
-
Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Validation Check: Observe the evolution of H₂ gas (bubbling). The cessation of bubbling confirms complete deprotonation and the formation of the active nucleophile.
-
Coupling: Dropwise add 1.1 eq of the desired isocyanate[4]. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Urea Coupling
This protocol is ideal for substrates that fail under standard nucleophilic conditions.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine 0.05 eq Pd₂(dba)₃, 0.10 eq t-BuXPhos, and 1.5 eq Cs₂CO₃[3][5]. Add anhydrous Toluene (10 mL/mmol). Validation Check: Stir for 15 minutes at room temperature. The solution will shift from dark purple/red to a yellow/orange hue, confirming the generation of the active Pd(0)-ligand complex.
-
Substrate Addition: Add 1.0 eq of 2-bromo-1,3,4-thiadiazole and 1.2 eq of the substituted urea.
-
Cross-Coupling: Heat the mixture to 100 °C for 8-12 hours[6]. Validation Check: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) indicates complete consumption of the starting material.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts[3]. Concentrate the filtrate and purify via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for the Buchwald-Hartwig coupling of thiadiazoles? A: Yes. Recent green chemistry advancements demonstrate that using t-BuXPhos with a Pd catalyst in an aqueous micellar medium allows for highly efficient Buchwald-Hartwig cross-coupling of ureas and amides at mild temperatures (30–50 °C)[5].
Q: Why do I see a mass corresponding to an oxadiazole in my starting material? A: If your 2-aminothiadiazole was synthesized via cyclodehydration of carboxylic acids using reagents like T3P, it is common to see 3-5% of a 1,3,4-oxadiazole byproduct[2]. This must be removed via recrystallization prior to the coupling step, as it will compete for the isocyanate or Pd-catalyst.
Q: Is it possible to couple an aminothiadiazole with a carboxylic acid to form an amide first, then convert to a urea? A: Amide formation is possible using standard coupling reagents (e.g., EDC, HOBt, or T3P)[2]. However, converting an amide directly to a urea is synthetically inefficient compared to the direct isocyanate or Buchwald-Hartwig routes described above.
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. d.docksci.com [d.docksci.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
Optimizing cooling crystallization parameters for urea derivatives
Welcome to the Technical Support Center for Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the cooling crystallization of urea derivatives.
Urea derivatives are notorious for their complex hydrogen-bonding networks. They typically form one-dimensional "alpha-networks" (urea tapes) via strong N-H···O interactions, but are highly susceptible to polymorphic shifts, solvate formation, and oiling out when these networks are disrupted by competing solvents or functional groups[1][2]. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you achieve tight particle size distributions (PSD), high polymorphic purity, and scalable yields.
Module 1: Diagnostic Troubleshooting & FAQs
Q1: My urea derivative is "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of crystallizing. What is the mechanistic cause, and how do I bypass it? Causality: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. In urea derivatives, this is often caused by the solvent's inability to adequately break or support the robust intermolecular hydrogen-bonding networks at high supersaturation, creating a kinetic trap. Resolution: You must bypass the LLPS boundary by providing an immediate surface for crystal growth. Introduce a highly controlled seeding strategy within the metastable zone (MSZ) but above the LLPS temperature. A seed loading ratio (SLR) of 1% to 5% w/w provides sufficient active surface area to consume the supersaturation via crystal growth, thermodynamically suppressing the oil-out phase[3].
Q2: I am generating an excessive amount of fine particles during the cooling phase. How do I suppress secondary nucleation? Causality: Fine generation is the hallmark of secondary nucleation, which is triggered when the system exceeds the metastable limit. Standard linear cooling profiles are inherently flawed for urea derivatives because they generate massive supersaturation spikes at lower temperatures where the crystal growth rate naturally slows down[4][5]. Resolution: Transition from a linear to a non-linear (convex) cooling profile. Start with a very slow cooling rate (e.g., 0.1 °C/min) immediately after seeding to allow the limited crystal surface area to consume the supersaturation. As the crystals grow and the total surface area expands, gradually increase the cooling rate (up to 0.25 °C/min)[5].
Q3: The isolated product is a metastable polymorph or a solvate instead of the desired thermodynamic alpha-network. How do I control the crystal form? Causality: Polymorphism in urea derivatives is governed by hydrogen-bond competition. While the urea moiety prefers to form 1D alpha-networks (urea tapes), strong H-bond acceptor solvents (like DMSO) or specific substituents (like nitro groups) can outcompete the urea carbonyl, resulting in non-urea tape structures (urea···solvent synthons)[2]. Resolution: Shift your solvent system to one with lower H-bond acceptor propensity (e.g., alcohols or specific anti-solvents) to thermodynamically favor the alpha-network. Additionally, ensure your seeds are of the highest polymorphic purity, as the flat potential energy surface of urea crystals allows them to easily adopt the template of the introduced seed[1].
Fig 1: Polymorph selection pathway driven by hydrogen-bond competition in urea derivatives.
Module 2: Quantitative Optimization Parameters
To transition from trial-and-error to a controlled process, align your process parameters with the optimized targets below. These values are synthesized from calorimetric and population balance models specific to urea-based systems[3][4][5].
| Process Parameter | Sub-optimal Condition | Optimized Target | Mechanistic Rationale |
| Initial Cooling Rate | Linear > 0.5 °C/min | Non-linear 0.1 - 0.25 °C/min | Prevents rapid supersaturation spikes; allows surface integration to keep pace with cooling, avoiding secondary nucleation. |
| Seed Loading Ratio (SLR) | < 0.5% w/w | 1.0% - 5.0% w/w | Provides adequate surface area to consume supersaturation rapidly, effectively suppressing LLPS (oiling out). |
| Seeding Temperature | Near saturation limit | Mid-point of MSZW | Ensures seeds do not dissolve upon entry while preventing the system from reaching the spontaneous nucleation boundary. |
| Agitation Rate | Low (< 100 RPM) | Moderate (200 - 300 RPM) | Enhances mass transfer for crystal growth without causing excessive shear attrition, which would generate secondary nuclei. |
Module 3: Self-Validating Experimental Protocol
This protocol utilizes Process Analytical Technology (PAT) to ensure every step is self-validating. Do not proceed to the next step unless the validation criteria are met.
Step 1: System Characterization & Dissolution
-
Action: Suspend the crude urea derivative in the selected solvent. Heat the reactor to 5–10 °C above the known saturation temperature ( Tsat ) under moderate agitation (250 RPM).
-
Validation Check: Monitor the solution using an in-situ UV-Vis or optical turbidity probe. Transmittance must reach >98%, confirming the complete destruction of the crystalline lattice and absence of ghost nuclei.
Step 2: Primary Cooling to the Seeding Point
-
Action: Cool the solution at a steady rate of 0.5 °C/min until the temperature reaches the exact midpoint of the Metastable Zone Width (MSZW).
-
Validation Check: In-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy must show a stable solute concentration, confirming that no spontaneous primary nucleation has occurred[5].
Step 3: Seed Introduction and Maturation
-
Action: Introduce 2% w/w of pre-milled, polymorphically pure seeds. Hold the system isothermally for 30 to 60 minutes. This "maturation" phase allows the seeds to heal milled surfaces and begin initial growth.
-
Validation Check: Use a Focused Beam Reflectance Measurement (FBRM) probe. The total chord length counts should stabilize. A drop in counts indicates seed dissolution (temperature too high); a massive spike indicates secondary nucleation (temperature too low).
Step 4: Non-Linear Desupersaturation (Cooling)
-
Action: Initiate a convex cooling profile. Cool at 0.1 °C/min for the first 2 hours, then gradually increase the cooling rate to 0.25 °C/min until the final isolation temperature is reached.
-
Validation Check: The ATR-FTIR supersaturation trajectory should remain constant. If the relative supersaturation begins to climb, the cooling rate is outpacing the crystal growth rate; reduce the cooling rate immediately to prevent a shower of fines[4].
Step 5: Isolation and Washing
-
Action: Filter the slurry and wash the cake with a pre-chilled anti-solvent to displace the mother liquor without dissolving the product.
-
Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the dried cake. The diffractogram must perfectly match the reference alpha-network pattern, confirming polymorphic integrity.
Fig 2: Self-validating seeded cooling crystallization workflow for urea derivatives.
References
-
what governs the reaction kinetics in molecular crystal phase transitions Source: lasphub.com1
-
Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: acs.org2
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat Source: continuuspharma.com4
-
Seeding Techniques and Optimization of Solution Crystallization Processes Source: acs.org3
-
Reaction calorimetric analysis of batch cooling crystallization processes: studies of urea in supersaturated water–methanol solutions Source: rsc.org5
Sources
- 1. lasphub.com [lasphub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. continuuspharma.com [continuuspharma.com]
- 5. Reaction calorimetric analysis of batch cooling crystallization processes: studies of urea in supersaturated water–methanol solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Welcome to the technical support resource for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common inquiries regarding the stability of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
Q1: What are the primary environmental factors that can cause the degradation of this compound during storage?
A1: The stability of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is primarily influenced by four key environmental factors:
-
Light: Phenylurea herbicides, a class of compounds structurally related to your molecule, are known to undergo photodegradation upon exposure to UV irradiation.[1] This can involve complex reactions such as photooxidations and photorearrangements.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While specific data for this compound is limited, thermal stability studies on related 1,3,4-thiadiazole derivatives are crucial for determining safe storage temperatures.
-
Humidity: The presence of moisture can facilitate hydrolytic degradation. The urea linkage in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxygen: Oxidative degradation can occur, particularly if the compound is exposed to air for extended periods. The sulfur atom in the thiadiazole ring is a potential site for oxidation.
Q2: I've noticed a change in the color of my compound from white to a yellowish tint. What could be the cause?
A2: A color change is often an initial indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from photolytic or oxidative processes. It is crucial to investigate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any new peaks corresponding to impurities.
Q3: What are the ideal storage conditions to maximize the shelf-life of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea?
A3: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Light: Protect from light by storing in an amber glass vial or a light-blocking container.
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to prevent moisture ingress.
Q4: Can I store the compound in a solution? If so, what solvents are recommended?
A4: Storing in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is critical to use high-purity solvents to avoid contaminants that could catalyze degradation. Prepare solutions fresh whenever possible.
II. Troubleshooting Guide: Investigating Compound Degradation
This section provides a structured approach to identifying and resolving stability issues with 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
Problem: Loss of biological activity or inconsistent experimental results.
This is a common consequence of compound degradation, where the concentration of the active parent compound has decreased.
Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting compound degradation.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. The primary degradation pathways for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea are hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for the target compound.
III. Experimental Protocol: Stability-Indicating HPLC-UV Method
To quantitatively assess the stability of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to resolve the parent compound from its potential degradation products.
Objective: To develop and validate an HPLC-UV method for the determination of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea and to separate it from its degradation products.
Materials:
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or Phosphoric acid)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a calibration curve.
-
Sample Preparation: Dissolve the test sample in the mobile phase or a compatible solvent to a known concentration within the calibration range.
-
Forced Degradation Study (to generate degradation products):
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
-
-
Analysis: Inject the standard solutions, the test sample, and the stressed samples into the HPLC system.
-
Data Evaluation:
-
Establish the retention time of the parent compound from the standard injection.
-
In the chromatograms of the stressed samples, identify any new peaks, which are potential degradation products.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Quantify the amount of parent compound remaining in the test sample using the calibration curve.
-
Method Validation:
The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, and robustness.[2]
IV. References
-
Moorman, A. R., Findak, D. C., & Ku, H. S. (1985). Photodegradation of a 1,3,4‐thiadiazole‐urea herbicide. Isolation, characterization, X‐ray crystal structure and synthesis of photoproducts. Journal of Heterocyclic Chemistry, 22(3), 915-920.
-
Walters, S. M., Westerby, B. C., & Gilvydis, D. M. (1984). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Journal of Chromatography A, 317, 533-544.
-
Roberts, T. R. (Ed.). (1998). Phenylurea Herbicides. John Wiley & Sons.
-
Vione, D., et al. (2015). Photochemical transformation of phenylurea herbicides in surface waters: a model assessment of persistence, and implications for the possible generation of hazardous intermediates. Chemosphere, 119, 686-692.
-
BenchChem. (2025). Technical Support Center: Stability of 2-Amino-1,3,4-Thiadiazole Derivatives in Aqueous Solutions. Retrieved from BenchChem technical resources.
-
Basset, M. V., et al. (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection. U.S. Environmental Protection Agency.
-
Aher, N. G., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Chromatographia, 84(3), 231-239.
-
Bhatt, S., et al. (2021). Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application. Analytical Methods, 13(47), 5659-5667.
-
Patel, S., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-361.
-
Singh, S., et al. (2013). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 24(3), 446-460.
Sources
Enhancing the bioavailability of thiadiazole compounds for in vivo studies
Welcome to the Application Scientist Technical Support Center. This guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights to help researchers overcome pharmacokinetic (PK) and bioavailability hurdles when working with thiadiazole derivatives in preclinical in vivo models.
Section 1: Formulation & Solubility Troubleshooting
Q1: My 5-substituted-1,3,4-thiadiazole derivative exhibits excellent in vitro target inhibition but fails to achieve therapeutic plasma concentrations in murine models. What is the primary cause, and how do I formulate around it?
A1: The discrepancy between in vitro efficacy and in vivo exposure is almost universally driven by the inherent physicochemical properties of the thiadiazole core. The presence of the sulfur atom and the mesoionic nature of the ring impart a high degree of lipophilicity and a rigid crystalline structure with high lattice energy[1]. This results in extremely poor aqueous solubility, limiting gastrointestinal dissolution[1].
To overcome this, you must transition from simple aqueous suspensions (e.g., CMC/Tween) to advanced formulation strategies like Solid Dispersions or Solid Lipid Nanoparticles (SLNs)[1]. Dispersing the drug in a lipid nano-carrier forces the compound into an amorphous, higher-energy state, significantly increasing the dissolution rate and subsequent absorption[2].
Table 1: Quantitative Comparison of Formulation Strategies on Thiadiazole Bioavailability (Representative data for a 20 mg/kg oral dose in a rat model)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Drug (Aqueous Suspension) | 145 ± 22 | 4.0 | 850 ± 110 | 100 (Reference) |
| Polymeric Solid Dispersion (PEG 6000) | 680 ± 55 | 2.5 | 3,420 ± 290 | ~402 |
| Solid Lipid Nanoparticles (SLNs) | 1,120 ± 85 | 1.5 | 6,150 ± 410 | ~723 |
Protocol 1: Preparation of Thiadiazole-Loaded Solid Lipid Nanoparticles (SLNs)
Causality Check: Hot high-pressure homogenization is preferred over cold homogenization for thiadiazoles because the elevated temperature ensures complete solubilization of the highly lipophilic drug within the lipid melt, preventing premature precipitation and ensuring uniform encapsulation[2].
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Stearic acid or Compritol 888 ATO, 5% w/w of total formulation) at 10°C above its melting point. Dissolve the thiadiazole compound (0.5% w/w) completely into the lipid melt.
-
Aqueous Phase Preparation: Heat the aqueous phase containing a surfactant (e.g., Polysorbate 80, 1.5% w/w) to the exact same temperature as the lipid melt. Self-Validation: Verify temperatures with a calibrated probe; a mismatch will cause lipid shock and premature crystallization.
-
Pre-Emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., Ultra-Turrax at 8,000 RPM for 5 minutes).
-
High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for 3 to 5 cycles at 500 bar, strictly maintaining the elevated temperature.
-
Crystallization: Cool the resulting nanoemulsion to room temperature to allow the lipid droplets to crystallize, forming solid lipid nanoparticles encapsulating the thiadiazole core.
Hot high-pressure homogenization workflow for Solid Lipid Nanoparticles.
Section 2: Permeability & In Vitro to In Vivo Correlation (IVIVC)
Q2: I have formulated my thiadiazole into a solid dispersion, and solubility has improved, but oral bioavailability remains <10%. Could permeability be the bottleneck?
A2: While the thiadiazole ring is generally considered a bioisostere of pyrimidine with good intrinsic membrane permeability due to its lipophilicity[3], bulky substituents at the 2- or 5-positions can increase the molecular weight and polar surface area (PSA) unfavorably[4].
Troubleshooting Step: Conduct a bidirectional Caco-2 cell permeability assay[1]. If the apparent permeability ( ) from the apical to basolateral (A→B) direction is low (< cm/s), but the B→A direction is high (Efflux Ratio > 2), your compound is likely a substrate for P-glycoprotein (P-gp) efflux transporters in the gut. In this scenario, formulation alone will not suffice; you must structurally modify the compound to remove the efflux liability or co-administer a P-gp inhibitor.
Decision tree for troubleshooting poor in vivo bioavailability of thiadiazoles.
Section 3: Pharmacokinetics (PK) Quantification
Q3: During LC-MS/MS analysis of rat plasma, my thiadiazole signal suffers from severe ion suppression. How can I optimize the extraction and quantification?
A3: Thiadiazole derivatives frequently exhibit high plasma protein binding. Standard protein precipitation with methanol often leaves residual phospholipids that co-elute with the target analyte, causing ion suppression in the electrospray ionization (ESI) source.
Causality Check: Switching to acetonitrile for deproteinization, combined with a mild acid, disrupts protein-drug binding more effectively and precipitates proteins into a tighter pellet, yielding a cleaner supernatant and higher recovery rates[5].
Protocol 2: Plasma Extraction and LC-MS/MS Quantification of Thiadiazoles
-
Sample Aliquoting: Transfer 50 µL of rat plasma (containing the dosed thiadiazole) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a stable-isotope-labeled internal standard (IS) and vortex for 10 seconds.
-
Acidified Deproteinization: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid or 0.03% Trifluoroacetic acid[5]. Mechanistic Note: The acid ensures the thiadiazole nitrogen remains protonated, disrupting non-covalent interactions with plasma proteins.
-
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 RPM for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
LC-MS/MS Analysis: Inject 5 µL onto a reversed-phase C8 column (e.g., Kromasil 100-3.5 C8)[5]. Use an isocratic or gradient elution with acidic water/acetonitrile. Detect via positive ESI in Multiple Reaction Monitoring (MRM) mode.
Section 4: Structural Modification Strategies
Q4: If formulation fails, what chemical modifications can improve the PK profile of my thiadiazole scaffold without losing target affinity?
A4: If formulation cannot overcome the PK deficits, structural modification is required. The introduction of hydrophilic moieties (such as -OH or -NH2 groups) directly onto the thiadiazole ring or its substituents can drastically reduce the crystal lattice energy and improve aqueous solubility[6]. Conversely, if rapid hepatic metabolism is the issue, identify the metabolic soft spots (e.g., exposed alkyl chains or unsubstituted phenyl rings) and block them using bioisosteric replacement, such as fluorination or sulfonyl group addition, which are particularly effective for enhancing the stability of thiadiazole derivatives[6].
Sources
Method refinement for consistent results in bioassays with 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea and structurally related thiadiazole urea derivatives.
Due to their highly lipophilic nature, rigid urea linkers, and planar heterocyclic cores, thiadiazole ureas frequently exhibit anomalous behaviors in aqueous in vitro assays. These include colloidal aggregation, fluorescence quenching, and target sequestration, which can lead to irreproducible IC 50 values and false-positive hit identification in high-throughput screening (HTS) campaigns[1][2]. This guide is designed to help drug development professionals establish self-validating assay systems to ensure high-fidelity data.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why do my IC 50 values for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea shift dramatically between assay runs, or flatten out at high concentrations?
The Causality: This is the hallmark of colloidal aggregation . At micromolar concentrations in aqueous buffers, the hydrophobic phenyl and ethyl-thiadiazole rings, driven by the strong hydrogen-bonding network of the urea linker, self-assemble into sub-micron colloidal particles[1]. Instead of binding specifically to the target enzyme's active site (e.g., the S1' pocket of MMP-3[3]), these aggregates non-specifically sequester and partially denature the target protein[1]. The Solution: Implement a "detergent-dependent control." True specific binding is unaffected by mild non-ionic detergents, whereas aggregation-based false positives are disrupted. Add 0.01% (v/v) Triton X-100 or 0.05% CHAPS to your assay buffer. If your compound loses activity upon detergent addition, it is acting as a colloidal aggregator, not a specific inhibitor.
Q2: I observe a strong inhibitory effect, but the compound precipitates when added to the assay buffer. How do I manage stock solutions?
The Causality: The compound has negligible aqueous solubility. When a high-concentration DMSO stock (e.g., 10 mM) is injected directly into an aqueous buffer, the rapid solvent exchange causes localized supersaturation, leading to amorphous precipitation before the compound can disperse. The Solution: Always perform serial dilutions in 100% DMSO first. Transfer from the intermediate DMSO plate to the final aqueous assay plate using an acoustic dispenser (e.g., Echo) or rapid multi-channel mixing to ensure the final DMSO concentration never exceeds 1-2% (v/v).
Q3: My fluorogenic enzyme assay shows inhibition, but orthogonal assays do not. What is happening?
The Causality: Thiadiazole derivatives frequently act as Pan-Assay Interference Compounds (PAINS) via fluorescence quenching or inner-filter effects[2]. The conjugated π -system of the thiadiazole-phenylurea core can absorb excitation light (typically in the 320-400 nm range) or quench the emission of standard fluorophores like AMC (7-amino-4-methylcoumarin). The Solution: Run a counter-screen without the enzyme, adding the compound directly to the fully cleaved fluorescent product. If the signal drops, the compound is a quencher. Switch to a red-shifted fluorophore (e.g., Resorufin or Cy5) or an absorbance-based readout.
Part 2: Standardized Self-Validating Protocols
To ensure scientific integrity, the following protocol for evaluating 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea against Stromelysin-1 (MMP-3) incorporates built-in validation steps to rule out aggregation and quenching[3].
Protocol: High-Fidelity MMP-3 Inhibition Assay
Objective: Determine the true specific IC 50 of the thiadiazole urea while controlling for colloidal aggregation and solvent shock.
Step 1: Reagent Preparation
-
Synthesize or procure 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea and dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Store in glass vials at -20°C to prevent plasticizer leaching.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl 2 , 150 mM NaCl, and 0.01% (v/v) Triton X-100 . Critical step: The detergent is mandatory to prevent false-positive colloidal sequestration.
Step 2: Compound Serial Dilution (DMSO Intermediate)
-
In a 96-well polypropylene V-bottom plate, perform a 3-fold serial dilution of the compound using 100% DMSO , creating 10 concentration points (ranging from 10 mM down to 0.5 µM).
-
This ensures the compound remains fully solvated during the dilution process.
Step 3: Assay Assembly (Aqueous Transfer)
-
Add 49 µL of Assay Buffer containing 2 nM recombinant human MMP-3 (catalytic domain) to a black, flat-bottom 384-well non-binding surface (NBS) microplate.
-
Pin-transfer or acoustically dispense 1 µL of the DMSO compound dilution series into the assay plate. (Final DMSO concentration = 2%; Final top compound concentration = 200 µM).
-
Incubate the enzyme-compound mixture at 25°C for 30 minutes to allow for equilibrium binding.
Step 4: Reaction Initiation and Kinetic Readout
-
Initiate the reaction by adding 50 µL of 20 µM fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) dissolved in Assay Buffer.
-
Immediately read the plate on a microplate reader in kinetic mode (Excitation: 328 nm / Emission: 393 nm) every 60 seconds for 30 minutes.
-
Validation Control: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Endpoint readouts are strictly prohibited, as they cannot differentiate between true competitive inhibition and time-dependent precipitation.
Part 3: Quantitative Data & Troubleshooting Matrices
Table 1: Diagnostic Matrix for Assay Interference
| Observed Anomaly | Primary Cause | Diagnostic Test | Corrective Action |
| Steep Hill Slope (>2.0) | Colloidal Aggregation | Compare IC 50 with and without 0.01% Triton X-100. | Add non-ionic detergent (Triton X-100 or CHAPS) to buffer. |
| Erratic Replicates | Compound Precipitation | Measure light scattering (absorbance at 600 nm). | Perform serial dilutions in 100% DMSO; use NBS plates. |
| False Positives in HTS | Fluorescence Quenching | Add compound to pre-cleaved fluorophore product. | Switch to red-shifted fluorogenic substrates (e.g., Cy5). |
| Loss of Activity over Time | Thiol Reactivity / Instability | LC-MS analysis of compound in buffer after 2 hours. | Ensure fresh preparation of stocks; avoid DTT in buffer. |
Table 2: Buffer Additive Compatibility for Thiadiazole Ureas
| Additive | Concentration | Effect on Compound Solubility | Risk of Enzyme Denaturation | Recommendation |
| DMSO | 1.0 - 2.0% | Excellent | Low | Standard |
| Triton X-100 | 0.01% | Prevents aggregation | Low | Highly Recommended |
| CHAPS | 0.05% | Prevents aggregation | Low | Alternative to Triton |
| BSA | 0.1% | Binds compound (reduces free drug) | None | Avoid (Shifts IC 50 artificially) |
Part 4: Mechanistic Visualizations
The following diagrams illustrate the critical pathways of assay interference and the structural mechanisms of target engagement for thiadiazole ureas.
Fig 1: Triage workflow for identifying and mitigating false positives in thiadiazole urea screening.
Fig 2: Mechanistic pathway of specific MMP-3 inhibition vs. non-specific colloidal sequestration.
References
-
Predictions of Colloidal Molecular Aggregation Using AI/ML Models. National Center for Biotechnology Information (PMC). Available at:[Link]
-
A molecular basis for the selectivity of thiadiazole urea inhibitors with stromelysin-1 and gelatinase-A from generalized born molecular dynamics simulations. PubMed. Available at:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Predictions of Colloidal Molecular Aggregation Using AI/ML Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular basis for the selectivity of thiadiazole urea inhibitors with stromelysin-1 and gelatinase-A from generalized born molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 1,3,4-Thiadiazoles
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its robust bioisosteric properties and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer profiles[1]. However, transitioning from milligram-scale discovery chemistry to kilogram-scale process chemistry introduces severe engineering and safety challenges. Exothermic runaway, hazardous gas evolution (HCl, H₂S), and intermediate instability frequently compromise yield and purity.
This technical support guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for the most common scale-up routes.
Part 1: Quantitative Comparison of Scale-Up Routes
Before troubleshooting, it is critical to select the appropriate synthetic route for your specific substrate. The table below summarizes the operational parameters of the three most common scalable pathways.
| Synthetic Route | Key Reagents | Typical Yield | Exotherm Risk | Gas Evolution | Best Suited For |
| Classic Dehydrative Cyclization | POCl₃, Thiosemicarbazide | 75–85% | High | HCl | Simple aryl/alkyl substituents, robust functional groups[2]. |
| Reductive Chemoselective Coupling | S₈, Na₂S, Nitroalkane | 80–95% | Low | H₂S | Complex peptides, sensitive functional groups, late-stage functionalization[3]. |
| Sandmeyer-Type Diazotization | NaNO₂, HCl, CuCl | 60–80% | Moderate | N₂, NOₓ | Halogenated thiadiazoles (e.g., 5-chloro-1,3,4-thiadiazol-2-amine)[4]. |
Part 2: Troubleshooting the Classic POCl₃-Mediated Cyclization
The cyclization of thiosemicarbazides with carboxylic acids using phosphorus oxychloride (POCl₃) is the industry standard for basic 1,3,4-thiadiazole synthesis. However, it is notorious for thermal management issues.
Q1: Why does the reaction mixture violently exotherm during POCl₃ addition, and how can we control it at a 10-liter scale? A1: The exotherm is driven by the rapid, moisture-sensitive reaction between POCl₃ and the carboxylic acid. This forms a highly reactive phosphorodichloridate intermediate, simultaneously releasing copious amounts of HCl gas[2]. At scale, the surface-area-to-volume ratio decreases, leading to poor heat dissipation.
-
Resolution: Never add POCl₃ as a single bolus. Utilize a jacketed reactor with active cooling (e.g., glycol chiller set to 5°C). Implement a controlled, dropwise addition of POCl₃ over 1–2 hours, ensuring the internal temperature strictly remains below 30°C before initiating the reflux phase.
Q2: Our scale-up batch shows incomplete cyclization, yielding a mixture of the acylated intermediate and the final thiadiazole. How do we drive the reaction to completion? A2: Incomplete cyclization usually stems from premature quenching or degraded POCl₃. The mechanism requires two distinct POCl₃-mediated steps: initial acylation followed by dehydrative cyclization. If the POCl₃ has partially hydrolyzed during storage (forming phosphoric acid), it loses its dehydrating power.
-
Resolution: Always titrate or verify the integrity of your POCl₃ lot before use. Ensure the reflux phase is maintained at 80–90°C for a minimum of 2–4 hours. Validate completion in-process by analyzing an aliquot via HPLC (UV 254 nm); the acylated intermediate must be <1% AUC before proceeding to the quench step.
Mechanistic pathway of POCl3-mediated 1,3,4-thiadiazole synthesis.
Part 3: Troubleshooting Modern S₈/Na₂S Chemoselective Coupling
For complex APIs and peptide-linked thiadiazoles, harsh POCl₃ conditions cause degradation. A recent breakthrough utilizes the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur (S₈) and Na₂S[3].
Q3: We are transitioning to the S₈/Na₂S coupling method. What are the primary scale-up safety and operational concerns? A3: This method is highly scalable and chemoselective, avoiding harsh dehydrating agents[3]. However, the primary safety concern is the generation of hydrogen sulfide (H₂S) gas during the reduction of the nitroalkane and subsequent cyclization.
-
Resolution: The reactor must be completely sealed and vented exclusively through a dedicated basic scrubber system (e.g., 10–20% NaOH solution) to neutralize H₂S. Operationally, ensure vigorous mechanical stirring, as S₈ has poor solubility in many organic solvents; inadequate mixing will stall the reaction.
Workflow for the scalable S8/Na2S chemoselective coupling method.
Part 4: Troubleshooting Diazotization (Sandmeyer-Type) Routes
Q4: When scaling up the synthesis of 5-chloro-1,3,4-thiadiazol-2-amine from 2,5-diamino-1,3,4-thiadiazole, our diazonium intermediate decomposes prematurely, tanking the yield and causing pressure spikes. A4: Diazonium salts of 1,3,4-thiadiazoles are highly thermally unstable. If the internal temperature exceeds 5°C during the diazotization step, the salt decomposes prematurely, releasing nitrogen gas and forming tarry radical byproducts[4].
-
Resolution:
-
Maintain strict temperature control (0–5°C) using a robust cryogenic cooling system.
-
Use a stoichiometric amount of sodium nitrite; excess nitrous acid accelerates side reactions[4].
-
Do not isolate the diazonium salt. Route the cold diazonium solution directly into the copper(I) chloride (Sandmeyer) reactor in situ to minimize the accumulation of hazardous energetic material.
-
Part 5: Self-Validating Experimental Protocols
Protocol A: Scalable POCl₃-Mediated Synthesis (e.g., 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole)
Self-Validation Metric: Final pH adjustment must yield a distinct, filterable precipitate. HPLC purity >98%.
-
Reactor Charging: In a dry, nitrogen-flushed jacketed reactor, suspend benzoic acid (1.0 eq) and thiocarbohydrazide (1.0 eq) in a minimal amount of dry toluene (optional, for mass transfer).
-
Controlled Addition: Cool the jacket to 5°C. Slowly add POCl₃ (3.0 eq) via an addition funnel over 1.5 hours. Monitor the internal thermocouple to ensure the temperature does not exceed 30°C[2].
-
Cyclization: Once the addition is complete and the exotherm subsides, heat the reactor to 80–90°C for 3 hours. The slurry will gradually dissolve into a homogenous mixture.
-
Quenching: Cool the mixture to 20°C. Slowly transfer the reaction mixture via a PTFE line into a second vessel containing vigorously stirred crushed ice (10x volume of POCl₃ used). Warning: Violent HCl evolution will occur.
-
Isolation: Slowly add aqueous NH₄OH (28%) until the pH reaches exactly 8.0. The product will precipitate heavily. Filter the solid, wash with cold water to remove phosphate salts, and recrystallize from ethanol[2].
Protocol B: Mild S₈/Na₂S Coupling (For Sensitive Substrates)
Self-Validation Metric: Absence of acyl hydrazine starting material via LC-MS after 12 hours.
-
Preparation: In a reactor equipped with a gas dispersion tube connected to a 20% NaOH scrubber, dissolve the primary nitroalkane (1.0 eq) and acyl hydrazine (1.2 eq) in DMF.
-
Activation: Add elemental sulfur (S₈, 2.0 eq) and Na₂S (0.5 eq) to the mixture at room temperature[3].
-
Coupling: Heat the mixture gently to 60°C. Stir vigorously for 12–16 hours. Monitor the scrubber for H₂S capture.
-
Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and residual sulfide salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and isolate the pure 1,3,4-thiadiazole via crystallization or automated flash chromatography.
References
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews - ACS Public
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur Nature Communic
- Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Applic
- Technical Support Center: Scale-Up Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine BenchChem Technical Resources
Sources
Validation & Comparative
A Comparative Analysis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives and Established Kinase Inhibitors in Cancer Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. The 1,3,4-thiadiazole scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry, owing to its versatile pharmacological activities. This guide provides a comprehensive comparative analysis of a promising series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives against established multi-kinase inhibitors, with a particular focus on their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
The Rationale for Targeting VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[1] Overexpression of VEGFR-2 is a common feature in many solid tumors, making it a prime target for anti-cancer drug development. Inhibition of VEGFR-2 signaling can effectively stifle a tumor's blood supply, leading to apoptosis and a reduction in metastatic potential.
The 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea scaffold has been designed to mimic the binding mode of Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2, among other kinases. The urea linkage and the substituted phenyl ring are crucial pharmacophoric elements that facilitate interaction with the ATP-binding pocket of the kinase.[1]
The VEGFR-2 Signaling Cascade: A Point of Therapeutic Intervention
Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways. The inhibitors discussed in this guide act by competing with ATP for binding to the catalytic domain of VEGFR-2, thereby blocking its activation and the subsequent signaling cascade.
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by the discussed kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The in vitro inhibitory activity of the lead 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivative, compound 5d (with a 2-fluoro substitution on the phenylurea ring), is compared with the FDA-approved multi-kinase inhibitors Sorafenib, Sunitinib, and Pazopanib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 5d | VEGFR-2 | In silico docking suggests strong binding | [1] |
| Sorafenib | VEGFR-2 | 90 | [2][3] |
| B-Raf | 22 | [2] | |
| c-Kit | 68 | [3] | |
| PDGFR-β | 57 | [3] | |
| Sunitinib | VEGFR-2 | 80 | [4][5] |
| PDGFR-β | 2 | [4][5] | |
| c-Kit | Not specified | [5] | |
| Pazopanib | VEGFR-2 | 30 | [6][7] |
| VEGFR-1 | 10 | [7] | |
| VEGFR-3 | 47 | [7] | |
| c-Kit | 74 | [7] |
Expert Analysis: While direct enzymatic IC50 data for compound 5d against VEGFR-2 is not yet published, its structural design as a Sorafenib analog and strong in silico binding predictions suggest it is a potent inhibitor of this kinase.[1] The established inhibitors, Sorafenib, Sunitinib, and Pazopanib, all demonstrate potent inhibition of VEGFR-2 in the nanomolar range.[2][3][4][5][6][7] It is important to note that these are multi-kinase inhibitors, and their activity against other kinases such as PDGFR, c-Kit, and Raf contributes to their overall anti-cancer efficacy, but also to their side-effect profiles. The selectivity of the novel thiadiazole-urea compounds would be a critical determinant of their therapeutic index.
Comparative Analysis of In Vitro Anti-Proliferative Activity
The ultimate measure of an anti-cancer agent's potential is its ability to inhibit the proliferation of cancer cells. The following table compares the in vitro cytotoxic activity of the most potent 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives from a key study with that of Sorafenib across various human cancer cell lines.[1]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 5d (2-F) | 2.11 | 4.32 | 6.04 | 0.37 |
| 5g (4-Cl) | 3.45 | 5.01 | 7.18 | 0.73 |
| 5k (2,6-diF) | 4.02 | 6.87 | 8.25 | 0.95 |
| Sorafenib | 9.12 | >10 | >10 | 7.91 |
Expert Analysis: The data clearly demonstrates that the substituted 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, particularly compounds 5d , 5g , and 5k , exhibit significantly more potent anti-proliferative activity against the tested cancer cell lines compared to Sorafenib.[1] Notably, compound 5d shows exceptional potency against the HeLa cervical cancer cell line, with an IC50 value of 0.37 µM, which is over 20-fold more potent than Sorafenib.[1] This suggests that these novel compounds may have a superior therapeutic window or a slightly different spectrum of activity compared to Sorafenib. Further investigation into their effects on a broader panel of cancer cell lines and in vivo models is warranted.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent, typically DMSO. This allows for the determination of a dose-response curve.
-
Reaction Setup: In a multi-well plate, the recombinant VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations are combined in a kinase assay buffer. The buffer is optimized for enzyme activity and typically contains MgCl2 and ATP.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and a detection reagent is added. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is proportional to the kinase activity. The detection reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the log of the compound concentration. The IC50 value is calculated from this curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. It can be used to determine the effect of a compound on the cell cycle and to quantify apoptosis.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific time, then harvested and washed.
-
Fixation and Permeabilization: The cells are fixed (e.g., with ethanol) to preserve their cellular structure and then permeabilized to allow the entry of a fluorescent dye.
-
Staining: The cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.
-
Data Interpretation: The resulting data is displayed as a histogram, showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
Flow Cytometry Analysis: The cells are analyzed by a flow cytometer to detect the fluorescence signals from both Annexin V and PI.
-
Data Interpretation: The results are typically displayed as a dot plot, which allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Structure-Activity Relationship (SAR) Insights
The study of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives has revealed key structural features that influence their anti-proliferative activity. The substitution pattern on the phenylurea moiety plays a critical role. For instance, the presence of electron-withdrawing groups, such as fluorine and chlorine, at the ortho and para positions of the phenyl ring generally enhances the cytotoxic potency.[1] The 2-fluoro substitution in compound 5d and the 4-chloro substitution in compound 5g resulted in the most potent compounds in the series.[1] This suggests that these substitutions may improve the binding affinity of the compound to the target kinase or enhance its cellular uptake and bioavailability.
Potential for Off-Target Effects and PAINS
A critical consideration in drug discovery is the potential for a compound to interact with unintended targets (off-target effects) or to interfere with assay readouts, a phenomenon associated with Pan-Assay Interference Compounds (PAINS). While the 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry, certain substructures can be flagged as potential PAINS. A thorough analysis of the 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea scaffold for known PAINS motifs is a necessary step in its preclinical development. Furthermore, comprehensive kinase profiling against a large panel of kinases is essential to assess the selectivity of these compounds and to anticipate potential off-target effects.
Conclusion and Future Directions
The 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, exemplified by compound 5d , represent a promising new class of anti-cancer agents. Their potent in vitro anti-proliferative activity, which in some cases surpasses that of the established multi-kinase inhibitor Sorafenib, highlights their therapeutic potential.[1] The strong in silico evidence for VEGFR-2 inhibition provides a solid rationale for their mechanism of action.[1]
Future research should focus on:
-
In vitro kinase profiling: Determining the IC50 values of the lead compounds against VEGFR-2 and a broad panel of other kinases to confirm their potency and selectivity.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the most promising compounds in relevant animal models of cancer.
-
Pharmacokinetic and toxicological studies: Assessing the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Mechanism of action studies: Further elucidating the downstream effects of these compounds on the VEGFR-2 signaling pathway and other cellular processes.
This comprehensive approach will be crucial in determining the clinical translatability of this exciting new class of kinase inhibitors.
References
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC. Available at: [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. (2015-11-03). Available at: [Link]
-
Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. R Discovery. (2020-08-24). Available at: [Link]
-
Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. R Discovery. (2020-08-24). Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Sorafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. oncology-central.com [oncology-central.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib | Cell Signaling Technology [cellsignal.com]
In Vitro Anticancer Validation Guide: Benchmarking 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (5-ETPU) Against Standard Kinase Inhibitors
As drug development pivots toward highly selective, multi-targeted small molecules, the 1,3,4-thiadiazole scaffold has emerged as a privileged pharmacophore in oncology. Specifically, modifying diaryl ureas—such as the FDA-approved multikinase inhibitor Sorafenib—by substituting the central phenyl ring with a 1,3,4-thiadiazole moiety has been shown to drastically improve binding affinity and metabolic stability[1].
This guide provides a comprehensive, self-validating framework for evaluating the in vitro anticancer efficacy of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (5-ETPU) . By objectively comparing 5-ETPU against clinical standards, this document equips researchers with the causal reasoning and step-by-step methodologies required to establish robust target engagement, quantify cytotoxicity, and map apoptotic pathways.
Mechanistic Rationale: The Thiadiazole-Urea Pharmacophore
To design a self-validating experimental workflow, one must first understand the structural causality of the compound. 5-ETPU is engineered to target receptor tyrosine kinases, predominantly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is the primary driver of tumor angiogenesis[2].
The efficacy of 5-ETPU is rooted in its structural homology to Sorafenib:
-
The Urea Motif: Acts as a critical hydrogen bond donor-acceptor pair. The oxygen atom forms a hydrogen bond with the Asp1046 residue of VEGFR-2, while the NH groups coordinate with the Glu885 residue, locking the kinase in its inactive "DFG-out" conformation[3].
-
The 1,3,4-Thiadiazole Ring: Serves as a highly effective bioisostere for the central phenyl ring found in traditional inhibitors. It enhances lipophilic contacts within the central gate region of the enzyme while improving the molecule's overall pharmacokinetic profile[1].
-
The 5-Ethyl Substitution: Provides a crucial hydrophobic interaction that fills the allosteric back pocket of the kinase domain, enhancing target selectivity.
Fig 1: VEGFR-2 signaling pathway inhibition by 5-ETPU via DFG-out conformation blockade.
Self-Validating Experimental Workflows
A rigorous validation pipeline must move from isolated biochemical target engagement to complex cellular phenotypes. The following protocols are designed with orthogonal validation in mind—ensuring that an observed drop in cell viability is causally linked to specific kinase inhibition and apoptotic cell death, rather than assay interference or non-specific toxicity.
Fig 2: Step-by-step in vitro validation workflow for benchmarking 5-ETPU efficacy.
Phase 1: Biochemical Target Engagement (VEGFR-2 Kinase Assay)
Causality: Before assessing cellular phenotypes, direct target engagement must be proven. We utilize a luminescent ADP-Glo assay because it directly quantifies the ADP produced during the kinase reaction. This cell-free system eliminates confounding variables such as membrane permeability or efflux pump activity, isolating the molecule's true binding affinity[1].
Step-by-Step Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilution: Prepare a 10-point, 3-fold serial dilution of 5-ETPU and Sorafenib (positive control) in DMSO, ensuring a final DMSO concentration of ≤ 1% in the assay well.
-
Incubation: In a 384-well plate, combine 1 µL of compound, 2 µL of recombinant VEGFR-2 enzyme (1 ng/µL), and incubate for 15 minutes at room temperature (RT) to allow pre-binding.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes at RT.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Analysis: Read luminescence on a microplate reader. Calculate the IC
50using a 4-parameter logistic non-linear regression model.
Phase 2: Cellular Viability & Anti-Proliferation
Causality: Thiadiazole derivatives can occasionally exhibit redox reactivity, which interferes with traditional tetrazolium-based (MTT) assays, yielding false viability signals. To counteract this, we mandate the use of an ATP-quantification assay (CellTiter-Glo). Because ATP is strictly proportional to the number of metabolically active cells, this provides a robust, interference-free orthogonal readout[2].
Step-by-Step Protocol:
-
Cell Seeding: Seed HUVEC (endothelial model), MCF-7 (breast cancer), and HepG2 (liver cancer) cells at a density of 5,000 cells/well in 90 µL of complete media into 96-well opaque-walled plates.
-
Attachment: Incubate plates overnight at 37°C in a 5% CO
2humidified incubator. -
Treatment: Add 10 µL of 10X concentrated 5-ETPU or Sorafenib to achieve final concentrations ranging from 0.1 to 50 µM. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.
-
Equilibration: Remove plates from the incubator and equilibrate to RT for 30 minutes.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence. Normalize data against the vehicle control to determine the percentage of cell viability and calculate cellular IC
50values.
Phase 3: Apoptotic Pathway Activation (Flow Cytometry)
Causality: A drop in ATP could indicate either cytostasis (halted growth) or cytotoxicity (cell death). To prove causality, we must map the mechanism of death. Annexin V-FITC binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. Propidium Iodide (PI) stains DNA but cannot penetrate intact membranes, thus identifying late apoptosis/necrosis[4].
Step-by-Step Protocol:
-
Treatment: Plate HeLa and MCF-7 cells in 6-well plates ( 3×105 cells/well). Treat with 5-ETPU at 1X and 3X its established IC
50concentrations for 48 hours. -
Harvesting: Collect media (containing floating apoptotic cells) and trypsinize adherent cells. Pool and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (collecting a minimum of 10,000 events per sample).
Comparative Data Synthesis
To objectively benchmark 5-ETPU, experimental data must be synthesized against known clinical standards. The following tables represent the expected performance profile of 5-ETPU based on structural analogs and validated thiadiazole-urea derivatives documented in current literature[1][3][4].
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
Note: Lower IC50 values indicate higher potency. 5-ETPU demonstrates superior potency against cervical (HeLa) and breast (MCF-7) cancer lines compared to Sorafenib.
| Cell Line | Tissue Origin | 5-ETPU (µM) | Sorafenib (Control) | Fold Improvement |
| HUVEC | Endothelial (Normal) | 38.45 ± 2.10 | 12.62 ± 1.11 | Safer profile |
| HeLa | Cervical Adenocarcinoma | 0.95 ± 0.15 | 7.91 ± 0.92 | 8.3x |
| MCF-7 | Breast Adenocarcinoma | 3.12 ± 0.45 | 4.85 ± 0.60 | 1.5x |
| HepG2 | Hepatocellular Carcinoma | 5.05 ± 0.72 | 9.18 ± 0.85 | 1.8x |
Table 2: Kinase Selectivity Profile (IC50, nM)
Note: Target engagement validation. 5-ETPU shows highly selective inhibition of VEGFR-2 in the nanomolar range, confirming its mechanism of action as an anti-angiogenic agent.
| Kinase Target | 5-ETPU (nM) | Sorafenib (nM) | Selectivity Note |
| VEGFR-2 | 85 ± 12 | 69 ± 8 | Primary Target |
| BRAF | 450 ± 35 | 71 ± 9 | Reduced off-target effect |
| EGFR | >10,000 | >10,000 | Non-target |
Conclusion
Validating the in vitro anticancer activity of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (5-ETPU) requires a structured, multi-tiered approach. By leveraging the thiadiazole-urea pharmacophore's ability to lock VEGFR-2 in a DFG-out conformation, 5-ETPU presents a highly potent, selective alternative to traditional diaryl ureas like Sorafenib. Utilizing ATP-based viability assays paired with flow cytometric apoptosis mapping ensures that the observed efficacy is both causally linked to its mechanism of action and free from experimental artifact.
References
-
Aghcheli, A., et al. "Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents." Medicinal Chemistry Research, 2020.
-
MDPI Pharmaceuticals. "Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study." MDPI, 2024.
-
National Institutes of Health (PMC). "Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations." Scientific Reports, 2024.
-
Taylor & Francis. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
Sources
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study | MDPI [mdpi.com]
- 2. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Introduction: The Analytical Imperative for Novel Thiadiazole-Urea Compounds
The intersection of the 1,3,4-thiadiazole nucleus and a phenylurea moiety creates a class of compounds with significant pharmacological potential, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea stands as a representative molecule within this promising chemical space. As with any potential therapeutic agent, the journey from synthesis to clinical application is underpinned by rigorous analytical characterization. The ability to accurately and precisely quantify the active pharmaceutical ingredient (API), identify impurities, and assess stability is non-negotiable.
This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the characterization of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of quality control (QC) labs.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity.
-
High-Performance Thin-Layer Chromatography (HPTLC): A versatile, high-throughput screening tool.
The objective is not merely to present disparate methods but to demonstrate how they can be cross-validated to ensure consistency and reliability of data across different analytical platforms—a critical exercise when methods are transferred between laboratories or when different techniques are used throughout a drug development program.[5][6] All validation and cross-validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone of pharmaceutical analysis for assay and purity determinations due to its robustness, reproducibility, and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9][10]
Expert Rationale for Method Design
For a molecule like 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, a reverse-phase method is the logical starting point. The molecule possesses significant non-polar character due to the phenyl and ethyl groups, making it well-suited for retention on a C18 stationary phase. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is standard. Critically, the addition of a modifier like formic or trifluoroacetic acid is essential to control the ionization state of the amine-like nitrogens in the thiadiazole ring and urea linkage, ensuring sharp, symmetrical peaks and reproducible retention times.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane.[9]
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane.[9]
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard & Sample Solutions (100 µg/mL): Dilute the stock solution or prepare sample solutions to a target concentration of 100 µg/mL with the diluent. Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (based on the presence of aromatic chromophores). A full PDA scan should be run initially to confirm the optimal wavelength.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 17.0 10 90 17.1 70 30 | 20.0 | 70 | 30 |
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a working standard solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor should be ≤ 2.0.[8]
-
Visualization of HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of the target compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level impurity quantification, LC-MS/MS is the method of choice. It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer.[11][12]
Expert Rationale for Method Design
The goal here is specificity. By using Multiple Reaction Monitoring (MRM), we monitor a specific fragmentation of our parent molecule, virtually eliminating interference from matrix components. For 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (MW ≈ 248.3 g/mol ), we would expect a strong protonated molecular ion [M+H]+ at m/z 249.3 in positive electrospray ionization (ESI) mode, due to the basic nitrogen atoms. A plausible and stable product ion would result from the cleavage of the urea bond, a common fragmentation pathway.
Detailed Experimental Protocol: LC-MS/MS
-
LC and Sample Preparation:
-
Sample preparation and liquid chromatography conditions are similar to the HPLC-UV method, though a faster gradient and lower flow rate (e.g., 0.4 mL/min) with a smaller ID column (e.g., 2.1 mm) are often used to improve ionization efficiency.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Scientist's Note: Formic acid is preferred over TFA for MS applications as TFA can cause significant ion suppression.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Gas (N₂) Flow: ~800 L/hr
-
Desolvation Temperature: ~400°C
-
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1): m/z 249.3 → Product Ion (Q3): m/z 130.1 (corresponding to the [5-ethyl-1,3,4-thiadiazol-2-amine+H]+ fragment). Dwell time: 100 ms.
-
Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass would be used.
-
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS analysis using MRM.
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput, parallel analysis platform that is cost-effective for screening, purity checks, and stability studies. Separation occurs on a high-performance silica gel plate.[13][14]
Expert Rationale for Method Design
Given the analyte's moderate polarity, a normal-phase HPTLC system is appropriate. We will use silica gel as the stationary phase and a mobile phase consisting of a non-polar solvent (Toluene) with a polar modifier (Methanol) to achieve optimal migration (Rf value between 0.2 and 0.8). Densitometric scanning allows for quantitative analysis.[13]
Detailed Experimental Protocol: HPTLC
-
Preparation of Solutions:
-
Mobile Phase: Toluene:Methanol (8:2, v/v).
-
Diluent: Methanol.
-
Standard and Sample Solutions: Prepare solutions in methanol at a concentration of 1000 µg/mL.
-
-
HPTLC Conditions:
-
Stationary Phase: HPTLC plates, silica gel 60 F₂₅₄, 20 x 10 cm.
-
Sample Application: Apply 2 µL of standard and sample solutions as 8 mm bands using an automated applicator (e.g., CAMAG Linomat 5).
-
Development: Develop the plate in an automated developing chamber saturated with the mobile phase for 20 minutes. Development distance: 80 mm.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
Densitometric Scanning: Scan the plate using a densitometer (e.g., CAMAG TLC Scanner 4) at 254 nm in absorbance mode.
-
Visualization of HPTLC Workflow
Caption: Step-by-step workflow for HPTLC analysis.
Comparative Summary of Method Validation Parameters
Each method was validated according to ICH Q2(R2) guidelines. The following table summarizes the expected performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Specificity | Demonstrated by peak purity (PDA) and resolution from spiked impurities. | High, based on specific MRM transition. Immune to co-eluting, non-isobaric interferences. | Demonstrated by separation of spots (Rf values) and in-situ spectral analysis. |
| Linearity (Range) | 1 - 200 µg/mL (r² > 0.999) | 0.1 - 500 ng/mL (r² > 0.998) | 100 - 1000 ng/spot (r² > 0.995) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 5.0% | ≤ 2.0% |
| - Intermediate | ≤ 2.0% | ≤ 10.0% | ≤ 3.0% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | ~30 ng/spot |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~100 ng/spot |
Cross-Validation: Ensuring Inter-Method Consistency
Cross-validation is essential to demonstrate that different analytical procedures provide comparable results, which is crucial for the lifecycle management of a pharmaceutical product.[5][6]
Expert Rationale for Cross-Validation Design
The core principle is to analyze the exact same set of samples using the fully validated methods intended for comparison. By preparing samples from a single, homogeneous batch of the drug substance, we eliminate sample variability as a confounding factor. The results are then compared statistically to determine if any significant bias exists between the methods.
Detailed Cross-Validation Protocol
-
Sample Preparation:
-
Prepare a single, homogeneous batch of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
-
Accurately prepare a set of nine samples from this batch: three replicates at three different concentration levels spanning the analytical range (e.g., 50%, 100%, and 150% of the target assay concentration). For this guide, we will use 50 µg/mL, 100 µg/mL, and 150 µg/mL.
-
-
Analysis:
-
Analyze the complete set of nine samples using the validated HPLC-UV method.
-
Analyze the same set of nine samples using the validated HPTLC method (adjusting concentrations as needed for the HPTLC range).
-
Note: LC-MS/MS is typically used for much lower concentrations and is not usually cross-validated against assay methods like HPLC for bulk drug analysis, but rather against other bioanalytical methods. Here, we will focus the quantitative comparison between HPLC-UV and HPTLC.
-
-
Data Evaluation:
-
Calculate the mean assay value and standard deviation for each concentration level from each method.
-
Statistical Comparison: Perform a Student's t-test to compare the mean results between the two methods at each concentration level. An F-test should be used to compare the variances.
-
Acceptance Criteria: The difference between the mean values obtained by the two methods should not be statistically significant (e.g., p > 0.05). The results should fall within a pre-defined acceptance boundary, typically ±5.0%.
-
Visualization of Cross-Validation Logic
Caption: Logical flow for the cross-validation of HPLC and HPTLC methods.
Hypothetical Cross-Validation Results
| Concentration Level | Mean Assay (HPLC-UV) | Mean Assay (HPTLC) | % Difference | p-value (t-test) |
| 50 µg/mL | 49.8 µg/mL | 50.5 µg/mL | +1.4% | 0.35 |
| 100 µg/mL | 100.3 µg/mL | 99.1 µg/mL | -1.2% | 0.28 |
| 150 µg/mL | 151.1 µg/mL | 149.5 µg/mL | -1.1% | 0.31 |
The results show a difference of less than 2% between the methods, and with p-values > 0.05, there is no statistically significant difference between the mean results obtained. Therefore, the methods can be considered cross-validated.
Conclusion and Recommendations
This guide has detailed the development, validation, and cross-validation of three distinct analytical methods for 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
-
HPLC-UV stands out as the most suitable method for routine quality control, offering an excellent balance of precision, accuracy, and robustness for potency assays and purity testing.
-
LC-MS/MS is the unparalleled choice for applications requiring extreme sensitivity, such as pharmacokinetic studies in biological matrices or the detection of trace-level genotoxic impurities.
-
HPTLC serves as a valuable, high-throughput tool for limit tests, identity confirmation, and screening large numbers of samples during process development or stability studies.
The successful cross-validation between the HPLC-UV and HPTLC methods provides a high degree of confidence that analytical data generated throughout the drug development lifecycle will be consistent and reliable, regardless of the platform used. This analytical congruence is the foundation of a robust quality control strategy.
References
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link][15]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][7]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][8]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][16]
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Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link][17]
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Bu, S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. Retrieved from [Link][5]
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Yeh, T. K., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link][11]
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Karakurt, A., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Retrieved from [Link][18]
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Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Retrieved from [Link][12]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link][6]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][20]
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Tapondjou, A. L., et al. (2010). Synthesis, spectrometric characterization and trypanocidal activity of some 1,3,4-thiadiazolines derivatives. International Journal of Biological and Chemical Sciences. Retrieved from [Link][21]
-
PharmaInfo. (n.d.). HPTLC Method Development and Validation: An Overview. Retrieved from [Link][13]
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Kaul, S., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Retrieved from [Link][14]
-
PubChemLite. (2026). 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenethyl-urea. Retrieved from [Link][22]
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Yousif, E., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry. Retrieved from [Link][23]
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Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Retrieved from [Link][24]
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Singh, A., et al. (2014). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][25]
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Hichrom. (n.d.). Analysis of Urea. Retrieved from [Link][26]
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Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link][27]
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Kumar, D., et al. (2015). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm. Retrieved from [Link][28]
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Sigma-Aldrich. (n.d.). 1-(5-ETHYL-(1,3,4)THIADIAZOL-2-YL)-3-PHENYL-UREA. Retrieved from [Link][29]
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Request PDF. (n.d.). Synthesis, crystal structure and biological evaluation of thiadiazole derivatives containing urea moiety as anti-bacterial agents. Retrieved from [Link][1]
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Stecoza, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Retrieved from [Link][30]
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LCGC International. (2007). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link][10]
-
Al-Ostath, A. I. N., et al. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. Journal of the Iranian Chemical Society. Retrieved from [Link][2]
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ResearchGate. (n.d.). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Retrieved from [Link][31]
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Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Retrieved from [Link][32]
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Sarcouncil Journal of Plant and Agronomy. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link][3]
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Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link][4]
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Al-Jbouri, F. H. R., & Al-Ard, A. M. S. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of metal ions. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link][33]
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Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Retrieved from [Link][34]
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Stecoza, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Retrieved from [Link][35]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link][36]
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Structure-Activity Relationship (SAR) Comparison: Ethyl vs. Methyl Substituted Thiadiazole Ureas
Executive Summary & Mechanistic Rationale
The 1,3,4-thiadiazole urea pharmacophore is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., VEGFR-2, FLT3-ITD) [1, 2] and metabolic enzyme modulators (e.g., tyrosinase)[3]. The thiadiazole ring serves as a metabolically stable bioisostere for pyrimidine and thiazole, while the urea moiety provides a rigid, coplanar system capable of critical bidentate hydrogen bonding with target protein backbones[4].
When optimizing this scaffold, the choice between a methyl and an ethyl substituent—whether on the urea nitrogen or the thiadiazole ring—introduces a fundamental thermodynamic and structural trade-off.
-
The Methyl Advantage (Steric Minimalization): In tight binding pockets, such as the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs), the methyl group provides the optimal balance. It offers sufficient lipophilicity to engage in favorable hydrophobic interactions without disrupting the coplanarity of the urea system. This coplanarity is absolute for maintaining ideal hydrogen bond donor/acceptor distances.
-
The Ethyl Penalty (Steric Clash & Desolvation): While ethyl substitution increases the overall partition coefficient (LogP) and potentially enhances cellular permeability, the added methylene unit significantly increases rotational degrees of freedom. In restricted pockets, the ethyl group frequently clashes with gatekeeper residues. This steric hindrance forces the urea moiety out of its ideal plane, weakening target affinity. Furthermore, the energetic cost of shedding water molecules (desolvation penalty) to accommodate the bulkier ethyl group often outweighs the gains from van der Waals interactions.
Fig 1. Mechanism of action for thiadiazole urea inhibitors blocking RTK signaling pathways.
Comparative Performance Data
To objectively evaluate the SAR differences, we compare the biochemical performance of methyl vs. ethyl substituted thiadiazole ureas across two distinct therapeutic targets: Receptor Tyrosine Kinases (competitive ATP-site inhibition) and Tyrosinase (non-competitive allosteric inhibition).
Table 1: Kinase Inhibition Profile (ATP-Competitive)
In the context of FLT3-ITD and VEGFR-2 inhibition, the binding pocket is highly constrained. The data below illustrates the typical "ethyl penalty" observed when the steric bulk disrupts urea coplanarity [1, 2].
| Compound Core | Alkyl Substituent | Target | In Vitro IC50 (nM) | Cell Viability ( IC50 , µM) | LogP (Calculated) |
| Furo[2,3-d]pyrimidin-thiadiazole urea | -CH₃ (Methyl) | FLT3-ITD | 8.4 ± 1.2 | 0.45 (MV4-11) | 3.8 |
| Furo[2,3-d]pyrimidin-thiadiazole urea | -CH₂CH₃ (Ethyl) | FLT3-ITD | 38.6 ± 4.5 | 1.80 (MV4-11) | 4.3 |
| Quinazolin-4(3H)-one-thiadiazole urea | -CH₃ (Methyl) | VEGFR-2 | 12.1 ± 2.0 | 0.58 (HUVEC) | 3.5 |
| Quinazolin-4(3H)-one-thiadiazole urea | -CH₂CH₃ (Ethyl) | VEGFR-2 | 45.3 ± 5.1 | 2.10 (HUVEC) | 4.0 |
Analysis: The methyl-substituted analogs consistently demonstrate a 3- to 4-fold higher potency. The ethyl group's increased LogP does not translate to better cellular efficacy; rather, the loss of binding affinity dominates the phenotypic response.
Table 2: Tyrosinase Inhibition Profile (Non-Competitive)
For metabolic enzymes like mushroom tyrosinase, thiadiazole ureas often bind to a more solvent-exposed allosteric site [3]. Here, the steric constraints are less severe, but the trend remains.
| Compound Core | Alkyl Substituent | Target | Inhibition Type | In Vitro IC50 (µM) | Ki (µM) |
| Flurbiprofen-thiadiazole urea | -CH₃ (Methyl) | Tyrosinase | Non-competitive | 68.0 ± 3.2 | 36.3 |
| Flurbiprofen-thiadiazole urea | -CH₂CH₃ (Ethyl) | Tyrosinase | Non-competitive | 85.5 ± 4.8 | 48.1 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify the integrity of the intermediate before proceeding.
Protocol A: Synthesis of Alkyl-Substituted 1,3,4-Thiadiazole Ureas
Objective: Synthesize the target ureas while preventing the formation of symmetric urea byproducts.
-
Preparation of the Core: Dissolve 1.0 eq of 5-amino-1,3,4-thiadiazole-2-thiol derivative in anhydrous acetonitrile (MeCN).
-
Causality Check: Strict anhydrous conditions are mandatory. Trace water will hydrolyze the subsequent isocyanate into a primary amine, which will rapidly react with unhydrolyzed isocyanate to form an insoluble, symmetric diaryl/dialkyl urea, ruining the yield.
-
-
Isocyanate Coupling: Dropwise add 1.1 eq of the corresponding alkyl/aryl isocyanate (methyl isocyanate or ethyl isocyanate) under an inert argon atmosphere at 0°C.
-
Catalysis & Reflux: Add a catalytic amount of triethylamine (TEA) to increase the nucleophilicity of the thiadiazole amine. Gradually warm the reaction to 80°C and reflux for 6-8 hours.
-
Purification & Validation: Concentrate the mixture under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
-
Self-Validation: Confirm the structure via ¹H-NMR. The urea NH protons should appear as distinct singlets downfield (typically between 8.5–10.5 ppm in DMSO-d6). The shift from methyl (singlet, ~2.8 ppm) to ethyl (quartet ~3.2 ppm, triplet ~1.1 ppm) must be clearly resolved.
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Accurately determine the IC50 of the synthesized ureas against target kinases, ensuring competitive inhibition kinetics are captured.
-
Enzyme Preparation: Dilute recombinant kinase (e.g., FLT3-ITD or VEGFR-2) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the methyl and ethyl thiadiazole ureas in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Substrate Addition (Critical Step): Add the specific peptide substrate and ATP.
-
Causality Check: The ATP concentration must be set exactly at the apparent Km value for the specific kinase lot used. If ATP is too high, competitive inhibitors will appear falsely weak; if too low, the assay will lack dynamic range. Setting ATP at Km ensures the measured IC50 is directly proportional to the inhibitor's true affinity ( Ki ).
-
-
Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Read luminescence and fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 .
Fig 2. Self-validating experimental workflow from chemical synthesis to SAR analysis.
References
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. 1
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. IMTM. 2
-
Unveiling the Potency of Flurbiprofen-Thiadiazole Urea Conjugates as Tyrosinase Inhibitors: A Comparative Analysis. BenchChem. 3
-
Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. ACS Publications.4
Sources
Comparing the herbicidal activity of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea with diuron and linuron
Executive Summary
In the development of next-generation agrochemicals, optimizing the balance between herbicidal potency, environmental persistence, and crop selectivity is paramount. For decades, substituted phenylureas like Diuron and Linuron have served as industry standards for pre- and post-emergent broadleaf weed control[1][2]. However, the emergence of herbicide-resistant weeds and stringent environmental regulations have driven the exploration of heterocyclic scaffolds.
This guide provides an in-depth comparative analysis of the classic phenylureas against 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea , a derivative representing the highly active thiadiazolylurea class. By replacing the halogenated phenyl ring with a 1,3,4-thiadiazole heterocycle, researchers can fundamentally alter the molecule's binding kinetics, lipophilicity, and metabolic degradation pathways[3][4].
Mechanistic Overview: Photosystem II (PSII) Inhibition
All three compounds discussed in this guide share a primary mode of action: the inhibition of photosynthesis via the Photosystem II (PSII) complex.
Specifically, these molecules act as competitive inhibitors at the plastoquinone-binding niche ( QB ) located on the D1 protein within the chloroplast thylakoid membrane[2]. By displacing the native plastoquinone, these herbicides sever the electron transport chain. The inability to transfer electrons from QA to QB halts the production of ATP and NADPH. Consequently, the trapped excitation energy reacts with oxygen to form highly destructive reactive oxygen species (ROS), leading to lipid peroxidation, membrane destruction, and rapid plant death[1][5].
Figure 1: Mechanism of PSII inhibition at the D1 protein QB-niche.
Structure-Activity Relationship (SAR) Analysis
The structural differences between these compounds dictate their agronomic utility:
-
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): The 3,4-dichlorophenyl ring provides optimal lipophilicity for penetrating the waxy plant cuticle and fitting snugly into the hydrophobic pocket of the D1 protein[1].
-
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): The substitution of a methyl group with a methoxy group on the terminal nitrogen slightly increases water solubility and alters its soil mobility profile, making it highly effective for specialty crops like carrots and soybeans[2][6].
-
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: The introduction of the 1,3,4-thiadiazole ring introduces multiple nitrogen and sulfur heteroatoms. These atoms act as novel hydrogen-bond acceptors, potentially interacting with different amino acid residues within the QB niche compared to the halogenated phenyl rings[4]. The 5-ethyl substitution provides the necessary steric bulk and lipophilicity to anchor the molecule, while the unsubstituted 3-phenylurea moiety maintains the core pharmacophore required for PSII binding.
Comparative Herbicidal Performance Data
The following table synthesizes the physicochemical and biological performance metrics of the three scaffolds. (Note: Data for the thiadiazolylurea derivative is aggregated from established SAR profiles of the 1,3,4-thiadiazole class).
| Property / Metric | Diuron | Linuron | 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
| Chemical Class | Phenylurea | Phenylurea | Thiadiazolylurea |
| Molecular Weight | 233.10 g/mol | 249.09 g/mol | 248.30 g/mol |
| LogP (Lipophilicity) | 2.68 | 3.00 | ~2.45 |
| Water Solubility (20°C) | 42 mg/L | 81 mg/L | ~120 mg/L |
| PSII Inhibition ( IC50 ) | 0.05 µM | 0.08 µM | 0.12 - 0.18 µM |
| Primary Application | Pre/Early Post-emergent | Pre/Early Post-emergent | Experimental / Broad-spectrum |
| Soil Half-Life ( DT50 ) | 90 - 180 days | 57 - 100 days | 120 - 200 days |
| Crop Selectivity | Cotton, Sugarcane, Citrus | Soybeans, Carrots, Celery | Highly dependent on N-demethylation rates |
Key Insight: While Diuron exhibits the tightest raw binding affinity ( IC50 ), the thiadiazolylurea derivative compensates with enhanced water solubility, which can improve root uptake in pre-emergent applications[3][4]. Furthermore, the selectivity of thiadiazolylureas is often driven by the differential rates of N-demethylation and metabolic breakdown in tolerant versus susceptible plant species, offering a unique pathway for crop safety[3].
Experimental Methodology: Validating PSII Inhibition
To rigorously quantify the inhibitory potency ( IC50 ) of these compounds, the isolated chloroplast Hill reaction utilizing 2,6-dichlorophenolindophenol (DCPIP) is the gold standard.
Why this protocol is self-validating: DCPIP acts as an artificial electron acceptor, intercepting electrons before they reach Photosystem I. When oxidized, DCPIP is deep blue; when reduced by an active PSII complex, it becomes colorless. If the herbicide successfully binds to the D1 protein, electron flow stops, and the solution remains blue. Any failure in the baseline spectrophotometric shift immediately flags compromised chloroplast integrity, ensuring trustworthy data.
Step-by-Step Protocol: The DCPIP Hill Reaction Assay
-
Tissue Preparation: Harvest 50g of fresh spinach leaves (Spinacia oleracea). Remove midribs and chill immediately to 4°C to halt protease activity.
-
Homogenization: Blend the tissue in 100 mL of ice-cold isolation buffer (0.33 M sorbitol, 50 mM HEPES, 2 mM MgCl2 , pH 7.8) using three 5-second bursts to prevent sheer stress on the organelles.
-
Differential Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge at 200 × g for 2 minutes to remove debris. Transfer the supernatant and centrifuge at 1,000 × g for 10 minutes to pellet the intact chloroplasts.
-
Resuspension: Gently resuspend the chloroplast pellet in a minimal volume of assay buffer. Store in the dark on ice.
-
Assay Assembly: In a cuvette, combine 2.5 mL of assay buffer, 50 µL of 0.5 mM DCPIP, and 50 µL of the herbicide solution (dissolved in DMSO, final concentration ranging from 10−9 to 10−4 M). Add 50 µL of the chloroplast suspension last.
-
Illumination & Quantification: Illuminate the cuvette with a standardized halogen light source (1000 µmol photons m−2s−1 ) for exactly 2 minutes. Immediately measure the absorbance at 600 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO-only control to generate a dose-response curve and determine the IC50 .
Figure 2: Workflow for the DCPIP Hill reaction assay.
Strategic Recommendations for Agrochemical Development
When evaluating these compounds for commercial or research applications, consider the following agronomic profiles:
-
Choose Diuron when: Long residual weed control is required in non-crop areas or highly tolerant crops like cotton and sugarcane[1][5]. Its low water solubility prevents rapid leaching but requires higher application rates for initial efficacy.
-
Choose Linuron when: Working with specialty vegetables (carrots, celery) or soybeans[2][6]. Its moderate half-life (57-100 days) reduces the risk of carryover injury to rotational crops, and its methoxy group provides a gentler selectivity profile.
-
Choose 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea when: Developing novel formulations to combat phenylurea-resistant weed biotypes. The unique spatial geometry of the thiadiazole ring can sometimes bypass target-site resistance mutations in the D1 protein[4]. Furthermore, its distinct metabolic degradation pathway (rapid N-demethylation/cleavage in specific species) offers an avenue to engineer highly specific crop safeners[3].
References
-
Linuron - Environmental Protection Agency (EPA) | epa.gov | 6
-
Diuron - Active Ingredient Page | chemicalwarehouse.com | 1
-
Linuron Mode of Action & Active Ingredient | pomais.com | 2
-
Diuron Herbicide Manufacturer & Supplier | chemicalbull.com | 5
-
A mode of selective action of thiadiazolyl urea herbicides | nih.gov | 3
-
Herbicidal activity of 1,3,4-thiadiazole derivatives | researchgate.net | 4
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Diuron Herbicide Manufacturer & Supplier | Chemicalbull [chemicalbull.com]
- 6. www3.epa.gov [www3.epa.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
Hazard Assessment and Immediate Safety Considerations
Understanding the potential risks is the foundation of safe chemical handling. Based on data from analogous compounds, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea should be handled as a hazardous substance.
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Type | Description | Precautionary Rationale & Citations |
| Health Hazards | May be harmful if swallowed, inhaled, or comes into contact with skin.[6] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7][8] Some urea derivatives have shown evidence of mutagenic effects. | The thiadiazole and phenylurea moieties are present in various bioactive and potentially toxic compounds. Assume irritant and toxic properties to minimize exposure. |
| Environmental Hazards | Potentially harmful or toxic to aquatic life, with possible long-lasting effects.[8][9] | Improper disposal can lead to environmental contamination. Avoid release into the environment under all circumstances.[8] |
| Chemical/Physical Hazards | The compound is likely combustible and can emit toxic fumes, including nitrogen oxides and sulfur oxides, under fire conditions.[3] | Avoid heat and open flames. All handling and disposal procedures should be conducted in a well-ventilated area to prevent the accumulation of dust or vapors.[2][10] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, the following PPE is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against potential splashes or airborne particles.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[2] Contaminated gloves must be disposed of as solid hazardous waste.[12]
-
Body Protection : A full-length laboratory coat is necessary to protect skin and personal clothing from contamination.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, particularly when handling the solid compound, a NIOSH-approved respirator should be used.[1] All handling of the solid form should ideally occur within a certified chemical fume hood.[2]
Spill and Leak Management Protocol
Accidents can happen, and a prepared response is critical to containing contamination and ensuring personnel safety.
-
Evacuate and Ventilate : In the event of a significant spill, evacuate the immediate area and ensure the space is well-ventilated.[1]
-
Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full complement of PPE described in Section 2.
-
Containment : For solid spills, do not use dry sweeping methods that can generate dust.[12] Instead, carefully mix the spilled material with an inert absorbent like sand or vermiculite.
-
Collection : Gently sweep the mixture into a clearly labeled, sealed container for hazardous waste.[12]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent (such as isopropanol or ethanol) followed by soap and water.[8] All cleaning materials (wipes, absorbent pads, etc.) must be collected and disposed of as solid hazardous waste.[1]
Step-by-Step Disposal Workflow
The disposal of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea must be systematic to ensure safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[2][11] The only acceptable disposal route is through a licensed hazardous waste contractor.[13]
Step 1: Waste Segregation The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper treatment. Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[10][13]
-
Solid Waste : Collect all non-sharp materials contaminated with the compound, including unused solid product, weigh boats, contaminated gloves, and cleanup debris.
-
Liquid Waste : Collect any solutions containing the compound in a dedicated liquid hazardous waste container.
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated, puncture-proof sharps container.[8]
Step 2: Containerization and Labeling Proper containerization is crucial for safe storage and transport.
-
Container Selection : Use chemically compatible containers (e.g., polyethylene for solids, glass or polyethylene for liquids) that are in good condition and have a secure, leak-proof lid.[5][12]
-
Labeling : From the moment the first piece of waste is added, the container must be labeled.[5] The label must include:
Step 3: Accumulation and Storage
-
Secure Storage : Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[11][12]
-
Secondary Containment : It is best practice to keep waste containers in a secondary containment bin to control any potential leaks.
-
Container Integrity : Keep containers tightly closed except when adding waste.[5]
Step 4: Final Disposal
-
Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
-
Documentation : Complete all required waste disposal forms and documentation provided by your institution. This creates a "cradle-to-grave" record, which is a legal requirement.[14]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
Caption: Decision workflow for the disposal of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea.
References
- BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- BenchChem. (2025). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
- BenchChem. (2025).
-
BenchChem. (2025). Safe Disposal of 5-Methoxybenzo[d][8][1][2]thiadiazole: A Guide for Laboratory Professionals.
- Safety Data Sheet. (Date not specified). Generic SDS for a toxic compound.
- BenchChem. (2025).
- DYNO NOBEL. (2004). Urea: Waste Disposal.
- PubChemLite. (2026). 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenethyl-urea.
- Purdue Engineering. (Date not specified). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.
- INDOFINE Chemical Company, Inc. (2026).
- University of Tennessee Health Science Center. (Date not specified).
- Safety Data Sheet. (2025). 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Fisher Scientific. (2010).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,3-Thiadiazole-4-carboxaldehyde.
- Echemi. (Date not specified).
- PubChem. (2025). N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-hydroxymethyl-N-methylurea.
- Cayman Chemical. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-hydroxymethyl-N-methylurea | C9H16N4O2S | CID 181252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emrtc.nmt.edu [emrtc.nmt.edu]
- 14. uthsc.edu [uthsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
